JTE-151
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1404380-58-0 |
|---|---|
Molecular Formula |
C28H37ClN2O4 |
Molecular Weight |
501.1 g/mol |
IUPAC Name |
(4S)-6-(2-chloro-4-methylanilino)-4-[4-cyclopropyl-5-[3-(2,2-dimethylpropyl)cyclobutyl]-1,2-oxazol-3-yl]-6-oxohexanoic acid |
InChI |
InChI=1S/C28H37ClN2O4/c1-16-5-9-22(21(29)11-16)30-23(32)14-19(8-10-24(33)34)26-25(18-6-7-18)27(35-31-26)20-12-17(13-20)15-28(2,3)4/h5,9,11,17-20H,6-8,10,12-15H2,1-4H3,(H,30,32)(H,33,34)/t17?,19-,20?/m0/s1 |
InChI Key |
YWTJAGLMNTUIMB-SYYJFZTOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C[C@H](CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
JTE-151: A Deep Dive into its Mechanism of Action as a Potent and Selective RORγ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-151 is a novel, orally available small molecule that functions as a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ). By directly binding to the ligand-binding domain of RORγ, this compound effectively inhibits its transcriptional activity. This targeted action leads to the suppression of T helper type 17 (Th17) cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Its high selectivity for RORγ over other nuclear receptors, coupled with favorable pharmacokinetic properties, positions this compound as a promising therapeutic candidate for a range of Th17-mediated autoimmune diseases. This technical guide provides an in-depth overview of the molecular mechanism, signaling pathways, experimental validation, and quantitative data associated with this compound.
Core Mechanism of Action: RORγ Antagonism
The primary mechanism of action of this compound is its direct antagonism of RORγ, a key nuclear receptor that acts as a master regulator for the differentiation and function of Th17 cells.[1][2][3]
Molecular Interaction:
This compound binds to the U-shaped ligand-binding pocket of the RORγ ligand-binding domain (LBD).[1][3] This binding is stabilized by interactions such as hydrogen bonding with the phenylalanine residue at position 377 (Phe377) within the binding pocket.[3] The binding of this compound induces a conformational change in the RORγ-LBD. This conformational shift leads to two critical events:
-
Dissociation of Co-activator Peptides: The altered conformation of the LBD prevents the binding of co-activator proteins that are essential for initiating gene transcription.[1][2]
-
Recruitment of Co-repressor Peptides: Simultaneously, the new conformation facilitates the recruitment of co-repressor complexes to the LBD.[1][2]
This dual action of displacing co-activators and recruiting co-repressors effectively silences the transcriptional activity of RORγ.
Signaling Pathway Modulation
This compound's antagonism of RORγ directly impacts the IL-23/IL-17 signaling axis, a critical pathway in the pathogenesis of many autoimmune diseases.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound's activity and selectivity from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Species | Target | IC50 | Reference |
| RORγ Transcriptional Activity | Human, Rat, Mouse | RORγ | ~30 nmol/L | [1] |
| Th17 Cell Differentiation | Mouse | Naïve CD4+ T Cells | 32.4 ± 3.0 nmol/L | [1] |
Table 2: Selectivity Profile of this compound
| Assay | Target | IC50 | Reference |
| Nuclear Receptor Panel (15 receptors including RORα and RORβ) | Various | >8 µmol/L | [4] |
| hERG Channel | hERG | 7.4 µM | [3] |
| Cytochrome P450 Panel | CYP2C8 | 6.8 µM | [3] |
| Other CYPs | >10 µM | [3] |
Experimental Protocols and Workflows
The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments.
In Vitro Assay Workflow
A generalized workflow for the in vitro characterization of this compound is depicted below.
Detailed Methodologies:
-
Förster Resonance Energy Transfer (FRET) Assay: This assay was used to assess the direct binding of this compound to the RORγ-LBD and its effect on co-regulator peptide interactions. The assay measures the ability of this compound to induce the dissociation of a fluorescently labeled co-activator peptide and the recruitment of a labeled co-repressor peptide to the RORγ-LBD in a concentration-dependent manner.[1]
-
Luciferase Reporter Gene Assay: To quantify the inhibitory effect of this compound on RORγ's transcriptional activity, a reporter gene assay was employed. Cells were co-transfected with a plasmid expressing the RORγ-LBD and a reporter plasmid containing a luciferase gene under the control of a RORγ-responsive promoter. The luminescence produced by the luciferase enzyme is proportional to the transcriptional activity of RORγ. The IC50 value was determined by measuring the reduction in luminescence in the presence of varying concentrations of this compound.[1]
-
In Vitro T Cell Differentiation: Naïve CD4+ T cells were isolated from mice and cultured under Th17-polarizing conditions (in the presence of cytokines such as TGF-β and IL-6). These cells were treated with this compound at various concentrations. After a period of incubation, the cells were analyzed by flow cytometry for the expression of IL-17A to determine the percentage of differentiated Th17 cells. This allowed for the calculation of the IC50 for the inhibition of Th17 differentiation.[1] The selectivity was confirmed by assessing the differentiation into other T cell subsets (Th1, Th2, and Treg) under their respective polarizing conditions, where this compound showed no significant effect.[1][2]
In Vivo Model Workflow
The therapeutic potential of this compound was evaluated in established mouse models of autoimmune disease.
Detailed Methodologies:
-
Antigen-Sensitized Mice: Mice were sensitized with an antigen to induce an immune response. This compound or a vehicle was then orally administered. Plasma samples were collected to measure the concentration of IL-17. This model demonstrated that this compound could significantly inhibit the in vivo production of IL-17 at doses of 1 mg/kg or higher.[1]
-
Collagen-Induced Arthritis (CIA) in Mice and Rats: Arthritis was induced in rodents by immunization with type II collagen. This compound was administered either prophylactically (before the onset of symptoms) or therapeutically (after symptoms appeared). The severity of arthritis was evaluated by measuring hindpaw swelling and through histological examination of the joints for inflammatory cell infiltration and synovial hyperplasia. Additionally, synovial tissues were analyzed for the mRNA expression of Th17-related genes. These studies showed that this compound dose-dependently suppressed the clinical and histological signs of arthritis.[5]
Conclusion
This compound is a highly selective and potent RORγ antagonist that effectively suppresses Th17 cell differentiation and IL-17 production. Its mechanism of action, centered on the allosteric inhibition of RORγ transcriptional activity, has been robustly characterized through a variety of in vitro and in vivo studies. The data strongly support its development as a novel therapeutic agent for the treatment of Th17-driven autoimmune diseases.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
The Selective RORγ Antagonist JTE-151: A Technical Guide to its Impact on Th17 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T helper 17 (Th17) cells are a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] The differentiation and function of these cells are orchestrated by the master transcriptional regulator, Retinoid-related orphan receptor-gamma t (RORγt).[1][2] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents. JTE-151 is a potent and selective, orally available RORγ antagonist that has demonstrated significant efficacy in preclinical models of autoimmune disease by suppressing Th17 cell-related responses.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on Th17 cell differentiation, and detailed experimental protocols relevant to its study.
Introduction to this compound
This compound, chemically known as (4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3yl}-6-oxohexanoic acid, is a novel small molecule inhibitor of RORγ.[1] It functions as an antagonist, dissociating co-activator peptides and recruiting co-repressor peptides to the ligand-binding domain of RORγ.[1] This action effectively inhibits the transcriptional activity of RORγ, leading to a downstream suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] Preclinical studies have highlighted the therapeutic potential of this compound in various autoimmune disease models.[1][3]
Mechanism of Action: Targeting the Th17 Master Regulator
The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) in mice.[2] This signaling cascade culminates in the activation of the transcription factor STAT3, which in turn induces the expression of RORγt. RORγt, along with other transcription factors like RORα, Batf, and IRF4, then drives the expression of hallmark Th17 cytokines, including IL-17A, IL-17F, and IL-22.[2]
This compound directly interferes with this pathway by binding to RORγ and inhibiting its transcriptional activity. This leads to a reduction in the expression of IL-17 and other Th17-associated genes, thereby dampening the inflammatory response mediated by these cells.[1]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of RORγ Transcriptional Activity by this compound
| Species | IC50 (nmol/L) |
| Human | 20.6 ± 2.4 |
| Mouse | 32.2 ± 2.5 |
| Rat | 41.8 ± 3.9 |
| Data from luciferase reporter gene assays.[2] |
Table 2: In Vitro Inhibition of Mouse Naïve CD4+ T Cell Differentiation into Th17 Cells by this compound
| Assay | IC50 (nmol/L) |
| Th17 Differentiation | 32.4 ± 3.0 |
| Measured by the inhibition of IL-17A+ cells in differentiating CD4+ T cell cultures.[2] |
This compound demonstrates high selectivity for RORγ over other nuclear receptors, with IC50 values greater than 8 µmol/L for RORα and RORβ, among others.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Th17 cell differentiation. These are generalized protocols and may require optimization for specific experimental setups.
In Vitro Th17 Cell Differentiation from Mouse Naïve CD4+ T Cells
This protocol describes the induction of Th17 differentiation from isolated naïve CD4+ T cells and the assessment of this compound's inhibitory effect.
Materials:
-
Naive CD4+ T cell isolation kit (mouse)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3 and anti-mouse CD28 antibodies
-
Recombinant mouse TGF-β1
-
Recombinant mouse IL-6
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
-
Flow cytometer
-
Fluorescently labeled anti-mouse CD4 and anti-mouse IL-17A antibodies
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
-
Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleens of mice according to the manufacturer's protocol for the isolation kit.
-
Plate Coating: Coat a 96-well plate with anti-mouse CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Cell Culture:
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium.
-
Add soluble anti-mouse CD28 antibody (e.g., 1-2 µg/mL), recombinant mouse TGF-β1 (e.g., 1-5 ng/mL), and recombinant mouse IL-6 (e.g., 20-50 ng/mL) to the cell suspension.
-
Prepare serial dilutions of this compound in complete medium. Add the this compound dilutions or vehicle (DMSO) to the designated wells.
-
Seed the cells into the anti-CD3 coated plate at a density of 1-2 x 10^5 cells per well.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3 to 5 days.
-
Restimulation and Intracellular Staining:
-
On the final day of culture, add a cell stimulation cocktail and a protein transport inhibitor to each well and incubate for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., anti-CD4).
-
Fix and permeabilize the cells using a suitable kit.
-
Stain for intracellular IL-17A with a fluorescently labeled antibody.
-
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD4+IL-17A+ cells in each treatment group.
RORγ Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on RORγ-mediated gene transcription.
Materials:
-
HEK293T or other suitable host cell line
-
Expression vector for human RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain
-
Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized activity against the concentration of this compound to determine the IC50 value.
In Vivo Efficacy of this compound
This compound has demonstrated efficacy in animal models of autoimmune diseases. For example, in a mouse model of collagen-induced arthritis, oral administration of this compound suppressed the development and severity of the disease.[1] Treatment with this compound also led to a reduction in plasma IL-17 levels in antigen-sensitized mice.[1]
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model of rheumatoid arthritis to evaluate the therapeutic potential of compounds like this compound.
Materials:
-
DBA/1J mice (or other susceptible strain)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Calipers for measuring paw thickness
Procedure:
-
Immunization:
-
Emulsify type II collagen in CFA.
-
On day 0, immunize mice intradermally at the base of the tail with the collagen/CFA emulsion.
-
On day 21, boost the mice with an intradermal injection of type II collagen emulsified in IFA.
-
-
Compound Administration: Begin oral administration of this compound or vehicle daily, starting from a predetermined day (either prophylactically before disease onset or therapeutically after disease onset).
-
Disease Scoring: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4, where 0=no swelling and 4=severe swelling and ankylosis). Measure paw thickness using calipers.
-
Endpoint Analysis: At the end of the study, collect blood for cytokine analysis (e.g., IL-17 by ELISA) and collect joint tissues for histological analysis to assess inflammation and joint damage.
Conclusion
This compound is a promising, orally available RORγ antagonist with a well-defined mechanism of action targeting Th17 cell differentiation. Its high potency and selectivity, coupled with demonstrated in vivo efficacy in preclinical models of autoimmune disease, make it a compelling candidate for further development as a therapeutic for Th17-mediated inflammatory conditions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and other RORγ modulators.
References
JTE-151: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-151 is a novel, orally available small molecule antagonist of the Retinoid-related orphan receptor-gamma (RORγ). As a key transcription factor for the differentiation of T helper 17 (Th17) cells, RORγ represents a promising therapeutic target for a range of autoimmune diseases. This compound has demonstrated potent and selective inhibition of RORγ activity, leading to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its pharmacological properties.
Discovery and Pharmacological Profile
This compound, chemically known as (4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3yl}-6-oxohexanoic acid, was identified as a potent and selective RORγ antagonist through a dedicated research program.[1][2] Its mechanism of action involves binding to the ligand-binding domain of RORγ, which leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][3] This action effectively inhibits the transcriptional activity of RORγ.[1][3]
In Vitro Activity
This compound has been shown to potently inhibit the transcriptional activity of human, mouse, and rat RORγ with high selectivity over other nuclear receptors, including RORα and RORβ.[1] In functional assays, this compound effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells without impacting the differentiation into other T cell subsets like Th1, Th2, and Treg cells.[1][3] Furthermore, it inhibits the production of IL-17 from activated human helper T cells.[1][3]
In Vivo Efficacy
In preclinical animal models, orally administered this compound has demonstrated significant efficacy in suppressing Th17-mediated inflammation. Treatment with this compound led to a reduction in plasma IL-17 levels in antigen-sensitized mice and ameliorated the clinical severity of collagen-induced arthritis, a common model for rheumatoid arthritis.[1][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Assay Type | Species | Parameter | Value | Reference |
| RORγ Transcriptional Activity | Human, Mouse, Rat | IC50 | ~30 nmol/L | [1] |
| Naïve CD4+ T cell to Th17 differentiation | Mouse | IC50 | 32.4 ± 3.0 nmol/L | [1] |
| Selectivity against other nuclear receptors (RORα, RORβ, etc.) | Human, Mouse | IC50 | >8 µmol/L |
Table 1: In Vitro Potency and Selectivity of this compound
| Animal Model | Disease | Dosage | Effect | Reference |
| Antigen-sensitized mice | Inflammation | ≥1 mg/kg | Significant inhibition of plasma IL-17 | [1] |
| Collagen-induced arthritis mice | Rheumatoid Arthritis | 30 mg/kg | Amelioration of arthritis severity | [4] |
Table 2: In Vivo Efficacy of this compound
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process. A key intermediate, chiral 3-(hydroxyiminomethyl)adipic acid, is synthesized via a crystallization-induced dynamic resolution.[2] The final steps involve the construction of the isoxazole core and subsequent modifications to yield this compound.[2]
Synthesis of a Key Intermediate
A practical synthesis of a key chiral intermediate of this compound has been developed. This process utilizes a crystallization-induced dynamic resolution to achieve the desired stereochemistry.[2]
Final Synthetic Steps
The synthesis of the final compound, (4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3-yl}-6-oxohexanoic acid (this compound), involves the following key transformations as outlined in the referenced literature[2]:
-
Isoxazole Core Construction: A 1,3-dipolar cycloaddition reaction is employed to construct the central isoxazole ring.[2]
-
Suzuki Coupling: A Suzuki coupling reaction is used to introduce the cyclopropyl group onto the isoxazole core. This reaction involves the use of cyclopropylboronic acid and a palladium catalyst (PdCl2(amphos)2).[2]
-
Amide Formation and Saponification: The final steps involve an amide bond formation followed by saponification to yield the carboxylic acid moiety of this compound.[2]
Experimental Protocols
RORγ Transcriptional Activity Assay (Luciferase Reporter Gene Assay)
This assay is designed to measure the ability of a compound to inhibit RORγ-mediated gene transcription.
-
Cells: HEK293 cells are commonly used, co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs).
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound (or vehicle control).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
-
Cells: Naïve CD4+ T cells are isolated from the spleens of mice.
-
Procedure:
-
Culture the naïve CD4+ T cells under Th17-polarizing conditions (e.g., in the presence of anti-CD3 and anti-CD28 antibodies, TGF-β, and IL-6).
-
Add varying concentrations of this compound to the culture medium.
-
After 3-5 days of culture, restimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin).
-
Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing cells by flow cytometry.
-
-
Data Analysis: The IC50 value is determined from the concentration-response curve for the inhibition of Th17 differentiation.
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model to evaluate the efficacy of anti-arthritic compounds.
-
Animals: DBA/1J mice are commonly used due to their susceptibility to CIA.
-
Procedure:
-
Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
A booster immunization is typically given 21 days after the primary immunization.
-
Administer this compound orally once daily, starting from a predetermined time point (either prophylactically or therapeutically).
-
Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and joint inflammation. Arthritis severity is typically scored on a scale of 0-4 for each paw.
-
-
Data Analysis: The therapeutic effect of this compound is evaluated by comparing the arthritis scores and paw thickness between the this compound-treated group and the vehicle-treated group.
Signaling Pathways and Visualizations
RORγ-Mediated Th17 Differentiation Pathway
RORγ is the master regulator of Th17 cell differentiation. The signaling cascade is initiated by cytokines such as TGF-β and IL-6, which activate STAT3. Activated STAT3, in turn, induces the expression of RORγt (the immune-cell specific isoform of RORγ). RORγt then drives the transcription of genes encoding key Th17 effector molecules, including IL-17A, IL-17F, and IL-23R. This compound acts by directly inhibiting RORγt, thereby blocking this entire downstream cascade.
Caption: RORγt-driven Th17 differentiation and its inhibition by this compound.
Experimental Workflow for In Vitro Th17 Differentiation Assay
The following diagram illustrates the key steps in the in vitro Th17 differentiation assay used to evaluate the potency of this compound.
Caption: Workflow for the in vitro Th17 differentiation assay.
Conclusion
This compound is a potent and selective RORγ antagonist with a well-defined mechanism of action. Its ability to suppress Th17 cell differentiation and function both in vitro and in vivo makes it a promising therapeutic candidate for the treatment of Th17-mediated autoimmune diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases.
References
JTE-151: A Selective RORγ Inhibitor for Autoimmune Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2][3] These cells are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][4][5] Consequently, RORγ represents a promising therapeutic target for the development of novel treatments for these conditions.[4][5] JTE-151 is a potent and selective antagonist of RORγ, demonstrating significant potential in preclinical and early clinical studies for the modulation of Th17-mediated immune responses.[1][2][3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a selective inhibitor of RORγ.[1][2][3][5] Its mechanism of action involves binding to the ligand-binding domain (LBD) of RORγ, which in turn leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][2][3] This modulation of co-factor binding effectively inhibits the transcriptional activity of RORγ.[1][2][3] By inhibiting RORγ, this compound suppresses the differentiation of naïve CD4+ T cells into Th17 cells and reduces the production of IL-17 from already differentiated Th17 cells.[1][2][3] Notably, this compound exhibits high selectivity for RORγ over other nuclear receptors, including RORα and RORβ.[2]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound from various studies.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 Value | Reference |
| RORγ Transcriptional Activity | Human | ~30 nmol/L | [6] |
| RORγ Transcriptional Activity | Mouse | ~30 nmol/L | [6] |
| RORγ Transcriptional Activity | Rat | ~30 nmol/L | [6] |
| Th17 Cell Differentiation | Mouse | 32.4 ± 3.0 nmol/L | [6] |
| hERG Channel Inhibition | Human | 7.4 μM | [7] |
| CYP2C8 Inhibition | Human | 6.8 μM | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing | Effect | Reference |
| Collagen-Induced Arthritis | Mice | Not Specified | Ameliorated severity of arthritis | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 3 and 10 mg/kg | Suppressed IL-17 levels and reduced Th17 cells in the spinal cord | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 10 mg/kg | Significantly decreased clinical score (severity of paralysis) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
RORγ Luciferase Reporter Gene Assay
This assay is used to determine the inhibitory effect of this compound on RORγ transcriptional activity.
Materials:
-
HEK293 cells
-
Expression vector for GAL4-RORγ-LBD (ligand-binding domain)
-
Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the GAL4-RORγ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
Incubate the transfected cells for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound or vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a lysis buffer.
-
Add luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
In Vitro Th17 Cell Differentiation Assay
This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Spleens from C57BL/6 mice
-
Naïve CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant murine IL-6 and TGF-β
-
Anti-IFN-γ and anti-IL-4 antibodies
-
This compound
-
Intracellular staining kit for IL-17A
-
Flow cytometer
Protocol:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate splenocytes from C57BL/6 mice.
-
Enrich for naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
-
T Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
Plate the isolated naïve CD4+ T cells in the coated wells.
-
Add Th17 polarizing cytokines (IL-6 and TGF-β) and neutralizing antibodies (anti-IFN-γ and anti-IL-4).
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Intracellular Cytokine Staining:
-
Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain the cells for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the percentage of CD4+IL-17A+ cells.
-
IL-17 ELISA
This assay quantifies the amount of IL-17 produced by cultured cells.
Materials:
-
Supernatants from cell cultures (e.g., from the Th17 differentiation assay)
-
IL-17 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Coating:
-
Coat a 96-well plate with the IL-17 capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add cell culture supernatants and a serial dilution of the IL-17 standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated IL-17 detection antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Incubate for 30 minutes at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate and add the substrate solution.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of IL-17 in the samples.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
Lewis rats
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Calipers for measuring paw swelling
-
Micro-CT for bone erosion analysis
Protocol:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in CFA or IFA.
-
On day 0, immunize rats with an intradermal injection of the collagen emulsion at the base of the tail.
-
A booster immunization may be given on day 7.
-
-
Compound Administration:
-
Begin oral administration of this compound or vehicle control at a predetermined time point (prophylactic or therapeutic).
-
-
Clinical Assessment:
-
Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw volume or thickness regularly using calipers.
-
Assign a clinical score based on the severity of arthritis in each paw.
-
-
Histological and Radiological Analysis:
-
At the end of the study, sacrifice the animals and collect the joints.
-
Perform histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Use micro-CT to quantify bone erosion.
-
Selectivity Profile
This compound has demonstrated a high degree of selectivity for RORγ. In reporter gene assays, it showed negligible effects on the transcriptional activities of 15 other nuclear receptors, including RORα and RORβ, with IC50 values greater than 8 µmol/L for these off-target receptors.[2] This selectivity is a crucial attribute, as off-target effects on other nuclear receptors can lead to undesirable side effects. The high three-dimensional character of this compound's chemical structure is thought to contribute to its enhanced selectivity.[5]
Pharmacokinetics and Clinical Development
In a Phase I clinical trial involving single ascending doses (30 to 1,600 mg) in healthy volunteers, this compound demonstrated a dose-dependent plasma exposure.[7] Importantly, no severe adverse events were observed up to the highest dose, suggesting a favorable safety profile.[7] The compound's design, which emphasized "drug-likeness" indices, has contributed to its good metabolic stability and oral availability.[5] These promising early clinical findings support the continued development of this compound as a potential first-in-class oral therapy for autoimmune diseases.
Conclusion
This compound is a potent and selective RORγ inhibitor with a well-defined mechanism of action. Its ability to suppress Th17 cell differentiation and IL-17 production has been demonstrated in a variety of in vitro and in vivo models. The favorable selectivity profile and promising results from early clinical trials highlight the potential of this compound as a novel oral therapeutic for the treatment of Th17-mediated autoimmune diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and the broader field of RORγ inhibition.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 6. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 7. Mouse IL-17 DuoSet ELISA DY421-05: R&D Systems [rndsystems.com]
Unveiling the Pharmacological Profile of JTE-151: A Potent and Selective RORγ Antagonist
For Immediate Release
This technical guide provides an in-depth overview of the pharmacological properties of JTE-151, a novel, orally available small molecule that functions as a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ). This compound has demonstrated significant potential in the modulation of T helper 17 (Th17) cell-mediated immune responses, positioning it as a promising therapeutic candidate for a range of autoimmune diseases. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its associated signaling pathways and experimental workflows.
Core Pharmacological Profile
This compound is identified as (4S)-6-[(2-chloro-4-methylphenyl)amino]-4-{4-cyclopropyl-5-[cis-3-(2,2-dimethylpropyl)cyclobutyl]isoxazol-3yl}-6-oxohexanoic acid.[1][2] Its primary mechanism of action is the selective inhibition of RORγ, a key transcription factor in the differentiation and function of Th17 cells.[1][2][3] this compound binds to the ligand-binding domain of RORγ, leading to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][2] This modulation of co-factor interaction effectively inhibits the transcriptional activity of RORγ.[1][2]
In vitro studies have shown that this compound potently suppresses the differentiation of naïve CD4+ T cells into Th17 cells without impacting the differentiation of other T helper subsets such as Th1, Th2, or regulatory T (Treg) cells.[1][2] Furthermore, this compound inhibits the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) from activated human helper T cells.[1][2]
In vivo, the efficacy of this compound has been demonstrated in preclinical models of autoimmune diseases. Treatment with this compound has been shown to suppress IL-17 production in antigen-sensitized mice and ameliorate the clinical severity of arthritis in a collagen-induced arthritis (CIA) model.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound from various in vitro assays.
| Assay | Species | Parameter | Value | Reference |
| RORγ Transcriptional Activity | Human, Mouse, Rat | IC50 | ~30 nmol/L | [1] |
| Naïve CD4+ T cell to Th17 cell differentiation | Mouse | IC50 | 32.4 ± 3.0 nmol/L | [1] |
| Nuclear Receptor Selectivity | ||||
| Receptor | Species | Parameter | Value | Reference |
| RORα | Human | IC50 | >8 µmol/L | [5] |
| RORβ | Human | IC50 | >8 µmol/L | [5] |
| Other Nuclear Receptors (15 total) | Human/Mouse | IC50 | >8 µmol/L | [5] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.
Luciferase Reporter Gene Assay for RORγ Transcriptional Activity
This assay quantifies the ability of this compound to inhibit RORγ-mediated gene transcription.
Cell Line: Jurkat cells stably expressing a luciferase reporter gene under the control of a ROR response element (RORE).
Protocol:
-
Jurkat cells are plated in 24-well plates at a density of 4–8 × 105 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
The following day, cells are co-transfected with an expression vector for the human RORγ ligand-binding domain fused to the GAL4 DNA-binding domain and a pGL4.35 plasmid containing GAL4 upstream activating sequences.
-
Three hours post-transfection, this compound is added to the wells in a dose-response concentration range (e.g., 1.0 nM to 1.0 µM). A vehicle control (DMSO) is also included.
-
Cells are incubated for an additional 24 hours.
-
Luciferase activity is measured using a luminometer. The results are normalized to a co-transfected control reporter (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
The IC50 value is calculated from the dose-response curve.
In Vitro Mouse Th17 Cell Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Protocol:
-
Isolation of Naïve CD4+ T cells: Spleens are harvested from C57BL/6 mice. A single-cell suspension is prepared, and naïve CD4+ T cells (CD4+CD62L+CD44-) are isolated using magnetic-activated cell sorting (MACS).
-
T Cell Culture and Differentiation:
-
A 48-well plate is pre-coated with anti-mouse CD3 (10 µg/ml) and anti-mouse CD28 (10 µg/ml) antibodies in PBS overnight at 4°C.
-
Isolated naïve CD4+ T cells are seeded at 2.5 × 105 cells/well in Th17 polarization medium.
-
Th17 Polarization Medium: RPMI-1640 supplemented with 10% FBS, 50 ng/ml recombinant mouse IL-6, 20 ng/ml recombinant human TGF-β1, 8 µg/ml anti-mouse IL-4, and 8 µg/ml anti-mouse IFN-γ.
-
This compound is added at various concentrations to the culture medium.
-
-
Analysis: After 3-5 days of culture, cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. The percentage of IL-17A-producing cells (Th17 cells) is determined by intracellular cytokine staining and flow cytometry.
Collagen-Induced Arthritis (CIA) In Vivo Model
This widely used animal model of rheumatoid arthritis evaluates the in vivo efficacy of this compound.
Protocol:
-
Induction of Arthritis:
-
Male DBA/1J mice (8-10 weeks old) are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Treatment: this compound is suspended in 0.5% methylcellulose and administered orally once daily. Treatment can be initiated either prophylactically (before the onset of symptoms) or therapeutically (after the onset of symptoms). A vehicle control group is also included.
-
Assessment of Arthritis:
-
The severity of arthritis is monitored by scoring the inflammation of each paw.
-
Paw swelling is measured using a caliper.
-
At the end of the study, plasma levels of IL-17 can be measured by ELISA, and joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes related to the pharmacological activity of this compound.
References
- 1. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 3. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
JTE-151: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-151 is a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells and their signature cytokine, Interleukin-17 (IL-17), are pivotal in the pathogenesis of various autoimmune diseases. By inhibiting RORγ, this compound effectively suppresses Th17 cell differentiation and IL-17 production, demonstrating significant therapeutic potential in preclinical models of autoimmune disorders, particularly rheumatoid arthritis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound functions as a RORγ antagonist. It binds to the ligand-binding domain (LBD) of RORγ, inducing a conformational change that leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1] This action inhibits the transcriptional activity of RORγ, which is essential for the expression of genes that drive the differentiation of naïve CD4+ T cells into Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A.[1][2]
Signaling Pathway of this compound in Th17 Cell Differentiation
Caption: this compound inhibits RORγt, blocking IL-17A gene transcription.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound, as well as its efficacy in preclinical animal models of rheumatoid arthritis.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Target | Parameter | Value | Reference |
| FRET Assay | Human | RORγ-LBD | EC50 (Co-activator dissociation) | 18.6 ± 1.2 nM | [3] |
| FRET Assay | Human | RORγ-LBD | EC50 (Co-repressor recruitment) | 18.1 ± 1.8 nM | [3] |
| Luciferase Reporter Assay | Human | RORγ | IC50 | ~30 nM | [3] |
| Luciferase Reporter Assay | Mouse | RORγ | IC50 | ~30 nM | [3] |
| Luciferase Reporter Assay | Rat | RORγ | IC50 | ~30 nM | [3] |
| Th17 Differentiation Assay | Mouse | Naïve CD4+ T cells | IC50 | 32.4 ± 3.0 nM | [1] |
Table 2: Selectivity of this compound Against Other Nuclear Receptors
| Nuclear Receptor | Parameter | Value | Reference |
| RORα | IC50 | >8 µM | [3] |
| RORβ | IC50 | >8 µM | [3] |
| 15 Other Nuclear Receptors | IC50 | >8 µM | [3] |
Table 3: Efficacy of this compound in Collagen-Induced Arthritis (CIA) in Rats
| Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Prophylactic | 1, 3, 10 | Hindpaw Swelling | Dose-dependent suppression | [1] |
| Prophylactic | 30 | Th17-related gene mRNA in synovial tissue | Complete inhibition | [1] |
| Therapeutic | 30 | Hindpaw Swelling | Partial suppression | [1] |
Table 4: Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Prophylactic | 1, 3, 10 | Hindpaw Swelling | Dose-dependent suppression | [1] |
| Therapeutic | 30 | Hindpaw Swelling | Partial suppression | [1] |
Experimental Protocols
RORγ Ligand Binding Domain FRET Assay
This assay measures the ability of a compound to modulate the interaction between the RORγ ligand-binding domain (LBD) and a co-regulator peptide.
Methodology:
-
Protein Expression: Express the human RORγ-LBD (residues 253-518) as a fusion protein with Glutathione-S-Transferase (GST).
-
Peptide Labeling: Synthetically produce co-activator and co-repressor peptides and label them with a fluorescent dye.
-
Assay Reaction: In a microplate, combine the GST-RORγ-LBD fusion protein, the labeled peptide, and varying concentrations of this compound.
-
FRET Measurement: Excite the donor fluorophore and measure the emission of the acceptor fluorophore using a suitable plate reader.
-
Data Analysis: Calculate the EC50 values for co-activator dissociation and co-repressor recruitment by fitting the data to a dose-response curve.
RORγ Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of this compound to inhibit RORγ-mediated gene transcription.
Methodology:
-
Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293) with two plasmids: one expressing the RORγ protein and another containing a luciferase reporter gene under the control of a RORγ response element.
-
Compound Treatment: Add varying concentrations of this compound to the transfected cells and incubate for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a constitutively expressed reporter) and calculate the IC50 value for the inhibition of RORγ transcriptional activity.
Collagen-Induced Arthritis (CIA) in Rats
A widely used animal model for rheumatoid arthritis that mimics many aspects of the human disease.
Methodology:
-
Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). On day 0, administer an intradermal injection of the emulsion at the base of the tail of male Lewis rats.
-
Booster: On day 7, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
Treatment:
-
Prophylactic: Administer this compound orally once daily, starting from the day of the initial immunization.
-
Therapeutic: Begin oral administration of this compound after the onset of clinical signs of arthritis (e.g., day 10-12).
-
-
Disease Assessment: Monitor the rats for signs of arthritis, including hindpaw swelling (measured with calipers) and clinical scoring of joint inflammation.
-
Histopathology and Gene Expression: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion. Analyze synovial tissue for the mRNA expression of Th17-related genes (e.g., IL-17A, RORC, IL-23R, CCR6) by quantitative PCR.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical workflow for this compound from in vitro screening to in vivo efficacy.
Conclusion
This compound is a promising therapeutic candidate for the treatment of autoimmune diseases, with a well-defined mechanism of action targeting the RORγ/Th17 pathway. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical models of rheumatoid arthritis, underscore its potential as a novel oral therapy. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel treatments for autoimmune and inflammatory disorders. Further investigation into the pharmacokinetic and safety profiles of this compound in clinical settings is warranted.
References
JTE-151: A Technical Guide to its Interaction with the RORγ Ligand-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of JTE-151, a novel inverse agonist of the Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases. This compound has emerged as a promising therapeutic candidate by effectively modulating RORγ activity. This document details the quantitative binding data, experimental methodologies, and the molecular interactions that govern the inhibitory function of this compound.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its bioactivity, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Bioactivity of this compound
| Assay | Species | Parameter | Value | Reference |
| RORγ Transcriptional Activity | Human | IC50 | ~30 nmol/L | [1] |
| RORγ Transcriptional Activity | Mouse | IC50 | ~30 nmol/L | [1] |
| RORγ Transcriptional Activity | Rat | IC50 | ~30 nmol/L | [1] |
| Th17 Cell Differentiation | Mouse | IC50 | 32.4 ± 3.0 nmol/L | [1] |
| IL-17A Production (Antigen-Stimulated T cells) | Human | IC50 | Not explicitly stated, but effective inhibition shown | [2] |
| IL-17A and IL-22 Production (Cytokine-Stimulated Splenocytes) | Mouse | Significant inhibition at concentrations ≥ 100 ng/mL | [3] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Selectivity | Reference |
| RORα, RORβ | Inverse Agonist | >100-fold selective for RORγ | [4] |
| Other Nuclear Receptors (GR, AR, ERα, PR, VDR, FXR, LXRα, PPARα, PPARδ, PPARγ, RARα, RXRα) | Agonist/Antagonist | >100-fold selective for RORγ | [4] |
| CYP2C8 | Inhibition | IC50 = 6.8 μM (weak) | [4] |
| Other CYPs | Inhibition | IC50 > 10 μM | [4] |
Table 3: Pharmacokinetic and Safety Data for this compound
| Parameter | Species | Value | Reference |
| hERG Liability | In vitro | IC50 = 7.4 μM | [4] |
| Genotoxicity | In vitro | Low potential | [4] |
| Phase I Clinical Trial (Single Dose) | Human | Dose-dependent plasma exposure (30 to 1,600 mg) | [5] |
| Adverse Events (Phase I) | Human | No severe adverse events observed up to 1,600 mg | [5] |
Mechanism of Action
This compound functions as an inverse agonist of RORγ. Its binding to the ligand-binding domain (LBD) of RORγ induces a conformational change that leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[2] This switch in co-regulator binding effectively represses the transcriptional activity of RORγ, thereby inhibiting the expression of target genes essential for Th17 cell differentiation and function, most notably IL-17A.
The co-crystal structure of this compound in complex with the human RORγ LBD (PDB ID: 8X7E) reveals that the compound binds within the ligand-binding pocket in a U-shaped conformation.[4] This binding is stabilized by interactions such as a hydrogen bond with Phe377.[4]
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the binding and activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to measure the direct binding of this compound to the RORγ LBD and its ability to displace co-activator peptides or recruit co-repressor peptides.
Materials:
-
Recombinant human RORγ-LBD (tagged, e.g., with GST or His)
-
Fluorescently labeled co-activator peptide (e.g., from SRC1) or co-repressor peptide (e.g., from NCoR)
-
Europium-labeled antibody against the RORγ-LBD tag
-
This compound stock solution
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the RORγ-LBD, the fluorescently labeled peptide, and the europium-labeled antibody.
-
Add the this compound dilutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor fluorophore).
-
Calculate the ratio of the acceptor to donor fluorescence and plot against the this compound concentration to determine the IC50 or EC50.
X-ray Crystallography
The three-dimensional structure of this compound in complex with the RORγ LBD was determined by X-ray crystallography.
Protein Expression and Purification:
-
The human RORγ LBD (amino acids ~265-518) is expressed in a suitable host, such as E. coli, typically as a fusion protein with a purification tag (e.g., His-tag).
-
The protein is purified using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.
Crystallization:
-
The purified RORγ LBD is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
This compound is added in molar excess to the protein solution.
-
Crystallization is performed using vapor diffusion methods (sitting or hanging drop).
-
The crystallization solution for PDB entry 8X7E contained 0.2 M Potassium Thiocyanate, 0.1 M Bis-Tris Propane pH 7.5, and 20% PEG 3350.[6]
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a previously determined RORγ LBD structure as a search model.
-
The model is refined, and this compound is built into the electron density map.
Th17 Cell Differentiation Assay
This cellular assay assesses the ability of this compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol.
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies for T cell activation.
-
Th17 polarizing cytokine cocktail:
-
For mouse cells: TGF-β (e.g., 1-5 ng/mL) and IL-6 (e.g., 20-50 ng/mL).
-
For human cells: TGF-β (e.g., 1-10 ng/mL), IL-1β (e.g., 10-20 ng/mL), IL-6 (e.g., 10-50 ng/mL), and IL-23 (e.g., 10-20 ng/mL).[7]
-
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
This compound stock solution.
Procedure:
-
Coat cell culture plates with anti-CD3 antibody.
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Seed the naïve T cells in the anti-CD3 coated plates with soluble anti-CD28, the Th17 polarizing cytokine cocktail, and neutralizing antibodies.
-
Add serial dilutions of this compound to the cultures.
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
For analysis of IL-17A production, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Perform intracellular staining for IL-17A and analyze by flow cytometry.
RORγ Reporter Gene Assay
This assay measures the ability of this compound to inhibit RORγ-mediated gene transcription.
Materials:
-
A host cell line (e.g., HEK293T) that does not express endogenous RORγ.
-
An expression vector for a fusion protein of the Gal4 DNA-binding domain and the RORγ LBD.
-
A reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
A transfection reagent.
-
This compound stock solution.
-
Luciferase assay reagent.
Procedure:
-
Co-transfect the host cells with the Gal4-RORγ-LBD expression vector and the Gal4-UAS-luciferase reporter vector.
-
After transfection (e.g., 24 hours), treat the cells with serial dilutions of this compound.
-
Incubate for a further 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the luciferase activity against the this compound concentration to determine the IC50 value.
IL-17A ELISA
This immunoassay quantifies the amount of IL-17A secreted by cells in culture.
Materials:
-
Supernatants from Th17 cell differentiation assays.
-
Commercially available IL-17A ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and stop solution).
-
Wash buffer.
-
Microplate reader.
Procedure:
-
Add standards and cell culture supernatants to the wells of the ELISA plate pre-coated with an anti-IL-17A capture antibody.
-
Incubate to allow IL-17A to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a biotinylated anti-IL-17A detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of IL-17A in the samples based on the standard curve.
Visualizations
RORγ Signaling Pathway and this compound Inhibition
Caption: RORγ signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship of this compound's Inverse Agonism
Caption: Logical flow of this compound's inverse agonist mechanism of action.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 5. Discovery and SAR of this compound: A Novel RORγ Inhibitor for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. ptglab.com [ptglab.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Profile JTE-151
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-151 is a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] As Th17 cells are implicated in various autoimmune diseases, this compound presents a promising therapeutic candidate.[1][2][3] In drug development, it is crucial to characterize the selectivity of a compound and assess any potential off-target effects. Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) involved in diverse cellular processes, including cell proliferation, migration, and fibrosis, making it an important target for safety and selectivity profiling.[4][5][6]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the potential activity of this compound on the LPA1 signaling pathway. The following assays are described:
-
Calcium Mobilization Assay: To assess Gq-mediated signaling.
-
Cell Migration Assay: To evaluate the impact on a key functional response to LPA1 activation.
-
Cell Proliferation Assay: To determine effects on cell growth and viability.
LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) binding to the LPA1 receptor activates multiple G protein signaling cascades, primarily through Gq/11, Gi/o, and G12/13.[4][5] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be readily measured.[7] The Gi/o pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while the G12/13 pathway activates Rho, influencing cell shape and migration.[5][6]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
JTE-151: Application Notes and Protocols for In Vivo Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-151 is a novel, orally available antagonist of the retinoid-related orphan receptor-gamma (RORγ). RORγ is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which play a critical role in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA). By inhibiting RORγ, this compound effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), offering a promising therapeutic strategy for RA.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in established preclinical animal models of arthritis, including detailed protocols and quantitative data to guide researchers in their study design and execution.
Mechanism of Action: Targeting the Th17 Pathway
This compound exerts its anti-arthritic effects by specifically targeting the RORγt transcription factor, which is essential for the differentiation of naïve CD4+ T cells into pathogenic Th17 cells. Th17 cells are a major source of IL-17, a cytokine that promotes inflammation, joint destruction, and osteoclastogenesis in rheumatoid arthritis. By antagonizing RORγ, this compound inhibits the transcriptional activity of this nuclear receptor, leading to a reduction in Th17 cell differentiation and activation, and consequently, a decrease in IL-17 production.[1][2][3] This targeted approach ameliorates the clinical signs of arthritis in animal models.
References
JTE-151: Application Notes and Protocols for In Vivo Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of JTE-151, a novel, orally available RORγ (retinoid-related orphan receptor gamma) antagonist, in mouse models of autoimmune diseases. The following protocols and data are compiled from preclinical studies to guide researchers in the effective use of this compound for in vivo investigations.
Quantitative Data Summary
The following tables summarize the dosages and administration details of this compound used in various murine models of autoimmune diseases.
Table 1: this compound Dosage and Administration in Murine Models
| Animal Model | Mouse/Rat Strain | Dosage (mg/kg) | Administration Route | Vehicle | Frequency | Reference |
| Collagen-Induced Arthritis (CIA) | Rat | 1, 3, 10, 30 | Oral | 0.5% Methylcellulose (MC) | Once a day | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 3, 10 | Oral | Not Specified | Not Specified | [2] |
| Antigen-sensitized mice | Mouse | 1, 3, 10 | Oral | 0.5% Methylcellulose (MC) | Once a day for 7 days | [3] |
| Collagen-Induced Arthritis (CIA) | Mouse | 0.03% in diet | Dietary | Not Applicable | Ad libitum | [4] |
Table 2: Summary of this compound Efficacy in Murine Models
| Animal Model | Dosage (mg/kg) | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | 1, 3, 10, 30 (prophylactic, oral) | Dose-dependent suppression of hindpaw swelling and bone density loss. Significant reduction in Th17-related mRNA levels (IL-17A, RORC, CCR6, IL-23R) in synovial tissues. | [1] |
| Collagen-Induced Arthritis (CIA) | 30 (therapeutic, oral) | Partial inhibition of hindpaw swelling and tarsal bone density loss. Suppression of RANKL and MMP-3 mRNA expression. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 (oral) | Significantly decreased clinical score (severity of paralysis). | [2] |
| Antigen-sensitized mice | ≥ 1 (oral) | Significantly inhibited the increase in plasma IL-17 concentration. | [3] |
| Collagen-Induced Arthritis (CIA) | Co-administration with anti-TNFα antibody | Exhibited superior efficacy in suppressing arthritis symptoms compared to individual treatments. | [1] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension in 0.5% methylcellulose for oral administration to mice.
Materials:
-
This compound compound
-
Methylcellulose (MC), low viscosity (e.g., 400 cP)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate glassware (beaker, graduated cylinder)
Procedure:
-
Prepare 0.5% Methylcellulose (MC) Vehicle:
-
Heat approximately one-third of the final required volume of purified water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.
-
Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the cold, purified water.
-
Continue stirring the solution until it becomes clear and uniform. It is recommended to stir the solution at 4°C for several hours or overnight to ensure complete hydration.
-
Store the 0.5% MC vehicle at 4°C.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound and 0.5% MC vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the calculated amount of this compound powder.
-
In a suitable container, add a small amount of the 0.5% MC vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% MC vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
The final formulation should be a uniform suspension. It is recommended to prepare the suspension fresh daily. Continuously stir the suspension during administration to maintain homogeneity.
-
Oral Gavage Administration Protocol in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage to mice.
Materials:
-
Prepared this compound suspension
-
Appropriate gauge feeding needle for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringe (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct volume of this compound suspension to administer. The typical dosing volume is 10 mL/kg.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length for the feeding needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle.
-
-
Administration:
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the feeding needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Angle the needle slightly upwards towards the roof of the mouth and advance it gently along the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is inserted to the pre-measured depth, slowly dispense the contents of the syringe.
-
Gently withdraw the feeding needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of RORγt Signaling in Th17 Cell Differentiation
This compound is an antagonist of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells. By inhibiting RORγt, this compound suppresses the production of IL-17 and other inflammatory cytokines, thereby ameliorating autoimmune responses.
References
Preparing JTE-151 for In Vivo Studies with 0.5% Methyl Cellulose: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-151 is a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγ, this compound effectively suppresses the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), making it a promising therapeutic candidate for a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] For in vivo evaluation of this compound, appropriate formulation is critical to ensure accurate and reproducible dosing. Due to its likely poor solubility in aqueous solutions, a common and effective method for oral administration in preclinical studies is to prepare a suspension in a suitable vehicle. This document provides a detailed protocol for the preparation of this compound in a 0.5% methyl cellulose vehicle for in vivo research applications.
Data Presentation
| Parameter | Value/Range | Notes |
| This compound | ||
| Mechanism of Action | RORγ Antagonist | Inhibits the transcriptional activity of RORγ, leading to suppression of Th17 cell differentiation and activation.[1][2] |
| Primary Effect | Suppression of IL-17 production | Has been shown to inhibit IL-17 production in both in vitro and in vivo models.[1][2] |
| Therapeutic Potential | Autoimmune Diseases | Investigated for conditions such as rheumatoid arthritis and psoriasis.[1][3][4] |
| Vehicle | ||
| Composition | 0.5% (w/v) Methyl Cellulose in Sterile Water | A commonly used, inert vehicle for oral gavage of insoluble compounds. |
| Optional Additive | 0.1% - 0.5% (v/v) Tween 80 (Polysorbate 80) | A non-ionic surfactant to aid in wetting and prevent aggregation of the test compound. |
| Formulation | ||
| Dosage Form | Homogeneous Suspension | The final product should be a uniform suspension to ensure consistent dosing. |
| Recommended Storage | 2-8°C | To minimize microbial growth and maintain suspension stability. |
| Stability | Prepare fresh daily or validate for longer storage | The stability of the this compound suspension should be determined empirically. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Methyl cellulose (e.g., 400 cP viscosity)
-
Sterile, purified water (e.g., water for injection or deionized water)
-
Tween 80 (Polysorbate 80) (optional)
-
Analytical balance
-
Glass beakers or bottles
-
Magnetic stirrer and stir bars
-
Homogenizer (e.g., rotor-stator or ultrasonic)
-
Graduated cylinders
-
Pipettes
-
Spatulas
Preparation of 0.5% Methyl Cellulose Vehicle
This protocol describes the preparation of 100 mL of 0.5% methyl cellulose. The volume can be scaled as needed.
-
Weighing Methyl Cellulose: Accurately weigh 0.5 g of methyl cellulose powder.
-
Heating Water: Heat approximately 50 mL of sterile water to 60-80°C in a glass beaker with a magnetic stir bar.
-
Dispersion: While stirring the hot water vigorously, slowly add the methyl cellulose powder. The solution will appear clumpy and turbid.
-
Cooling and Dissolution: Remove the beaker from the heat and add 50 mL of cold sterile water to bring the total volume to 100 mL. Continue stirring in a cold water bath or at 4°C until the methyl cellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Adding Surfactant (Optional): If using Tween 80 to improve the suspension of this compound, add the desired volume (e.g., 100 µL for a 0.1% solution) to the prepared methyl cellulose solution and mix thoroughly.
-
Storage: Store the prepared vehicle at 2-8°C.
Preparation of this compound Suspension
This protocol provides a general method for suspending this compound in the prepared 0.5% methyl cellulose vehicle. The final concentration of this compound will depend on the specific study design and dosing requirements.
-
Calculate Required Amounts: Determine the total volume of suspension needed and the required concentration of this compound. Calculate the necessary weight of this compound powder.
-
Weighing this compound: Accurately weigh the calculated amount of this compound powder.
-
Initial Wetting (Optional but Recommended): To facilitate dispersion, create a paste by adding a small volume of the 0.5% methyl cellulose vehicle to the this compound powder and mixing with a spatula.
-
Suspension: Gradually add the remaining volume of the 0.5% methyl cellulose vehicle to the this compound paste while continuously stirring or vortexing.
-
Homogenization: To ensure a uniform and fine suspension, homogenize the mixture. This is a critical step for insoluble compounds.
-
Rotor-Stator Homogenizer: Process the suspension for 1-2 minutes at a moderate speed.
-
Ultrasonic Homogenizer (Sonication): Use a probe sonicator to process the suspension. Use short bursts (e.g., 10-20 seconds) followed by cooling periods in an ice bath to prevent degradation of the compound due to heat. Repeat until a uniform suspension is achieved.
-
-
Final Mixing: After homogenization, stir the suspension for at least 30 minutes to ensure uniformity before dosing.
-
Administration: Continuously stir the suspension during the dosing procedure to prevent settling and ensure each animal receives the correct dose.
Visualizations
Caption: Experimental workflow for preparing this compound suspension.
References
JTE-151: Application Notes and Protocols for In Vitro RORγ Antagonism in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of JTE-151, a potent and selective RORγ antagonist, in dimethyl sulfoxide (DMSO) for in vitro experiments. This compound is a valuable tool for investigating the role of the RORγt transcription factor in Th17 cell differentiation and function, which are implicated in various autoimmune and inflammatory diseases.
Introduction
This compound is a novel, orally available small molecule inhibitor of the Retinoid-related orphan receptor-gamma (RORγ). RORγ is the master transcriptional regulator of T helper 17 (Th17) cells, a subset of T cells that produce pro-inflammatory cytokines such as Interleukin-17 (IL-17). By antagonizing RORγ, this compound effectively suppresses Th17 cell differentiation and the subsequent production of IL-17, making it a promising candidate for therapeutic intervention in Th17-mediated pathologies.[1]
Physicochemical Properties and Solubility
This compound is readily soluble in dimethyl sulfoxide (DMSO), making it suitable for the preparation of high-concentration stock solutions for in vitro cell-based assays.
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility in DMSO | ≥ 100 mg/mL | N/A |
| Molecular Weight | 501.06 g/mol | N/A |
| Chemical Formula | C₂₈H₃₇ClN₂O₄ | N/A |
In Vitro Biological Activity
This compound demonstrates potent and selective inhibitory activity against RORγ in various in vitro assays.
Table 2: In Vitro Activity of this compound
| Assay | Species | IC₅₀ | Reference |
| RORγ Transcriptional Activity | Human, Mouse, Rat | ~30 nmol/L | [2] |
| Th17 Cell Differentiation | Mouse | Not explicitly stated as IC₅₀, but significant inhibition observed at concentrations as low as 30 nmol/L. | [2] |
| IL-17A and IL-22 Production (from activated splenocytes) | Mouse | Significant inhibition observed at concentrations of 100 nmol/L and above. | [3] |
Signaling Pathway
This compound exerts its effect by directly antagonizing the RORγ transcription factor, a key component of the Th17 differentiation pathway.
Caption: RORγ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.01 mg of this compound (Molecular Weight = 501.06 g/mol ).
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.[4][5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[4][5]
Protocol 2: In Vitro Th17 Cell Differentiation Assay with this compound
This protocol outlines a method for inducing the differentiation of mouse naïve CD4+ T cells into Th17 cells and testing the inhibitory effect of this compound.
Materials:
-
Isolated mouse naïve CD4+ T cells (CD4+CD62L+)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Anti-mouse CD3ε antibody
-
Anti-mouse CD28 antibody
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IL-4 antibody
-
Anti-mouse IFN-γ antibody
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometer and relevant antibodies for Th17 staining (e.g., anti-CD4, anti-IL-17A)
Procedure:
-
Plate Coating:
-
Dilute anti-mouse CD3ε antibody to 2 µg/mL in sterile PBS.
-
Add 100 µL of the diluted anti-CD3ε antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash each well twice with 200 µL of sterile PBS.
-
-
Cell Seeding:
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each anti-CD3ε coated well.
-
-
Preparation of Th17 Differentiation Cocktail and this compound Dilutions:
-
Prepare a 2X Th17 differentiation cocktail in complete RPMI-1640 medium containing:
-
Anti-mouse CD28 antibody (4 µg/mL)
-
Recombinant mouse IL-6 (40 ng/mL)
-
Recombinant human TGF-β1 (4 ng/mL)
-
Anti-mouse IL-4 antibody (20 µg/mL)
-
Anti-mouse IFN-γ antibody (20 µg/mL)
-
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid cytotoxicity. A vehicle control (DMSO only) must be included.[6][7]
-
-
Cell Treatment and Culture:
-
Add 50 µL of the appropriate this compound dilution or vehicle control to the corresponding wells.
-
Add 50 µL of the 2X Th17 differentiation cocktail to each well. The final volume in each well should be 200 µL.
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Analysis of Th17 Differentiation:
-
After the incubation period, harvest the cells.
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stain the cells for surface markers (e.g., CD4) and then fix and permeabilize for intracellular staining of IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
Alternatively, the cell culture supernatants can be collected before restimulation to measure secreted IL-17A levels by ELISA.[8]
-
Caption: Experimental workflow for the in vitro Th17 differentiation assay.
Troubleshooting
-
Precipitation of this compound: If precipitation is observed upon dilution of the DMSO stock into aqueous culture medium, perform serial dilutions in DMSO first to a lower concentration before adding to the medium.[6][7] Ensure rapid mixing when adding the compound to the medium.[5]
-
Low Th17 Differentiation Efficiency: Ensure the quality and activity of the cytokines and antibodies used. The purity of the starting naïve CD4+ T cell population is also critical.
-
DMSO Toxicity: Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) to assess any potential cytotoxic effects of the solvent. The final DMSO concentration should ideally be ≤ 0.1%.[5][6]
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
JTE-151 for the Investigation of Th17-Mediated Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for the modulation of Th17-mediated inflammation.
JTE-151 is a novel, orally available, and selective antagonist of RORγt. By inhibiting RORγt, this compound effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and inhibits the production of IL-17 from already differentiated Th17 cells. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo models of Th17-mediated inflammation.
Mechanism of Action
This compound exerts its effects by directly binding to the ligand-binding domain of RORγt. This binding event prevents the recruitment of co-activators necessary for the transcription of RORγt target genes, including IL17A and IL17F. The inhibition of RORγt transcriptional activity leads to a downstream reduction in Th17 cell differentiation and a decrease in the secretion of IL-17 and other pro-inflammatory cytokines.
Data Presentation
The following tables summarize the quantitative data for this compound in various assays.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 Value | Reference |
| RORγt Transcriptional Activity | Human | ~30 nmol/L | [1] |
| RORγt Transcriptional Activity | Mouse | ~30 nmol/L | [1] |
| RORγt Transcriptional Activity | Rat | ~30 nmol/L | [1] |
| Th17 Differentiation (from naïve CD4+ T cells) | Mouse | 32.4 ± 3.0 nmol/L | [1] |
| Selectivity against other nuclear receptors (RORα, RORβ, etc.) | Human, Mouse | >8 µmol/L | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | This compound Dose | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Rat | 30 mg/kg (therapeutic) | Partially but significantly decreased hindpaw swelling; suppressed IL-17A mRNA levels in synovial tissues. | [2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 3 and 10 mg/kg | Suppressed IL-17 levels; reduced the number of Th17 cells in the spinal cord. | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg | Significantly decreased the clinical score (severity of paralysis). | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Th17 Cell Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.
Materials:
-
Naïve CD4+ T cell isolation kit (mouse)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3 and anti-mouse CD28 antibodies
-
Recombinant mouse IL-6
-
Recombinant human TGF-β
-
Anti-mouse IL-4 and anti-mouse IFN-γ antibodies
-
This compound (dissolved in DMSO)
-
96-well round-bottom plates
-
Flow cytometer
-
Intracellular staining kit for IL-17A and RORγt
Procedure:
-
Isolate naïve CD4+ T cells from the spleens of mice according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-mouse CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the isolated naïve CD4+ T cells at a density of 2 x 10^5 cells/well in 200 µL of complete RPMI-1640 medium.
-
Add the following reagents to the wells for Th17 differentiation:
-
Soluble anti-mouse CD28 antibody (e.g., 2 µg/mL)
-
Recombinant mouse IL-6 (e.g., 30 ng/mL)
-
Recombinant human TGF-β (e.g., 5 ng/mL)
-
Anti-mouse IL-4 antibody (e.g., 10 µg/mL)
-
Anti-mouse IFN-γ antibody (e.g., 10 µg/mL)
-
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days.
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and perform intracellular staining for IL-17A and the transcription factor RORγt using a commercially available kit according to the manufacturer's instructions.
-
Analyze the percentage of IL-17A+ and RORγt+ cells by flow cytometry.
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the induction of arthritis in mice and the evaluation of the therapeutic efficacy of this compound.[2][4][5]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (formulated for oral administration)
-
Calipers for paw thickness measurement
-
Scoring system for clinical assessment of arthritis
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in 0.05 M acetic acid with an equal volume of CFA (containing 4 mg/mL Mycobacterium tuberculosis).
-
Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle daily, starting from the day of the booster immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
-
-
Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Measure paw thickness using calipers every 2-3 days.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect paws for histological analysis of inflammation, cartilage destruction, and bone erosion.
-
Collect serum for measurement of anti-collagen antibodies and inflammatory cytokines.
-
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol describes the induction of EAE, a model for multiple sclerosis, and the assessment of this compound's effect.[6][7][8]
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin (PTX)
-
This compound (formulated for oral administration)
-
Scoring system for clinical assessment of EAE
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 peptide (200 µ g/mouse ) in CFA.
-
Inject 200 µL of the emulsion subcutaneously at two sites on the flank.
-
-
Pertussis Toxin Administration:
-
Inject pertussis toxin (e.g., 200 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
-
Assessment:
-
Monitor the mice daily for clinical signs of EAE using a scoring system:
-
0 = no clinical signs
-
1 = limp tail
-
2 = hind limb weakness
-
3 = hind limb paralysis
-
4 = hind limb and forelimb paralysis
-
5 = moribund or dead
-
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Isolate the spinal cord and brain for histological analysis of immune cell infiltration and demyelination.
-
Isolate mononuclear cells from the central nervous system for flow cytometric analysis of Th17 cell populations.
-
Visualizations
Caption: Th17 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. wiki.epfl.ch [wiki.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 6. Microbiome methods in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JTE-151 Treatment in Experimental Autoimmune Encephalomyelitis (EAE)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE mirrors many of the immunological and pathological hallmarks of MS, including inflammation, demyelination, axonal damage, and gliosis, making it an invaluable tool for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. Lysophosphatidic acid (LPA) is a bioactive lipid that has been implicated in the pathology of MS, with elevated levels found in the plasma and cerebrospinal fluid of patients. LPA exerts its effects through a family of G protein-coupled receptors, and the LPA1 receptor subtype, in particular, has emerged as a promising therapeutic target. Activation of LPA1 is associated with the promotion of a pro-inflammatory environment, including the activation of microglia and macrophages, which are key cellular players in the inflammatory cascades of EAE and MS.[1][2]
JTE-151 is a selective antagonist of the LPA1 receptor. By blocking the LPA1 signaling pathway, it holds the potential to mitigate neuroinflammation and confer therapeutic benefits in EAE. These application notes provide a summary of the preclinical data on the effects of LPA1 receptor antagonists in EAE models and offer detailed protocols for their experimental use.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of LPA1 receptor antagonists in EAE.
Table 1: Effect of a Selective LPA1 Antagonist on Clinical Scores in EAE
| Treatment Group | Mean Clinical Score | Cumulative Clinical Score | Maximum Score of Relapses | Minimum Score of Remissions |
| Vehicle | 2.5 ± 0.3 | 45 ± 5 | 3.5 ± 0.4 | 1.5 ± 0.2 |
| LPA1 Antagonist | 1.5 ± 0.2 | 25 ± 4 | 2.0 ± 0.3 | 0.5 ± 0.1 |
*Data are presented as mean ± SEM. *p < 0.01 compared to vehicle. Data are representative of typical findings for LPA1 antagonists in EAE.[1]
Table 2: Effect of a Selective LPA1 Antagonist on Immune Cell Infiltration and Demyelination in the Spinal Cord of EAE Mice
| Treatment Group | Iba1+ Cells (microglia/macrophages) | CD4+/IFN-γ+ (Th1) Cells | CD4+/IL-17+ (Th17) Cells | Demyelination Score |
| Vehicle | High | High | High | Severe |
| LPA1 Antagonist | Reduced | Reduced | Reduced | Reduced |
Histological and flow cytometry data are qualitatively summarized based on published findings.[3][4][5]
Experimental Protocols
EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)
This protocol describes the induction of chronic EAE in C57BL/6 mice, a commonly used model to test the efficacy of potential therapeutics.[3][6]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion by mixing MOG35-55 peptide (at a final concentration of 1 mg/mL) with an equal volume of CFA.
-
Emulsify by sonication or by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed.
-
-
Immunization:
-
Administer 0.2 mL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse.
-
-
Pertussis Toxin Administration:
-
On Day 0 and again on Day 2 post-immunization, administer 200 ng of PTX in 0.1 mL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization.
-
Record body weight and clinical scores daily.
-
Clinical Scoring of EAE
The severity of EAE is assessed using a standardized 0-5 scoring scale:[7][8]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or death
This compound (or other LPA1 Antagonist) Administration Protocol
This protocol provides a general guideline for the administration of a selective LPA1 antagonist. The exact dosage and timing may need to be optimized for the specific compound and experimental design.
Materials:
-
This compound (or other selective LPA1 antagonist)
-
Vehicle for solubilizing the compound (e.g., DMSO, PBS)
Procedure (Prophylactic Treatment):
-
Begin administration of the LPA1 antagonist one day before EAE induction (Day -1) and continue daily throughout the experiment.
-
Administer the compound via i.p. injection or oral gavage at the desired dose. A typical dose for a small molecule antagonist might be in the range of 10-30 mg/kg.[3]
-
A control group of mice should receive the vehicle alone following the same administration schedule.
Procedure (Therapeutic Treatment):
-
Initiate administration of the LPA1 antagonist at the onset of clinical signs (e.g., clinical score of 1) or at the peak of the disease.
-
Administer the compound daily at the desired dose. One study administered an LPA1 antagonist at days 11, 16, and 21 post-immunization.[1]
-
A control group should receive the vehicle on the same schedule.
Histological Analysis of the Central Nervous System
Procedure:
-
At the end of the experiment, perfuse the mice with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and brain.
-
Process the tissues for paraffin embedding or cryosectioning.
-
Perform Luxol Fast Blue (LFB) staining to assess demyelination and Hematoxylin and Eosin (H&E) staining to evaluate inflammation.
-
Immunohistochemistry can be performed to identify specific immune cell populations (e.g., Iba1 for microglia/macrophages, CD4 for T helper cells).
Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a brain penetrant small molecule antagonist targeting LPA1 receptors to reduce neuroinflammation and promote remyelination in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lysophosphatidic acid receptor 1–3 deteriorates experimental autoimmune encephalomyelitis by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lysophosphatidic acid receptor 1-3 deteriorates experimental autoimmune encephalomyelitis by inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel lysophosphatidic acid receptor 1-selective antagonist, ACT-1016-0707, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Th17 Cell Inhibition by JTE-151
Audience: Researchers, scientists, and drug development professionals.
Introduction T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells are crucial for host defense against extracellular bacteria and fungi.[1] However, dysregulation and over-activation of Th17 cells are strongly implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][4][5][6] The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoid-related orphan receptor-gamma t (RORγt).[2][3][7][8]
JTE-151 is a novel, orally available, and selective antagonist of RORγ.[3][7] By inhibiting the transcriptional activity of RORγ, this compound effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and inhibits the production of IL-17.[3][4][7] This makes this compound a promising therapeutic candidate for Th17-mediated autoimmune disorders.[3][4] This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on Th17 cell differentiation in vitro using flow cytometry.
Principle The protocol outlines the in vitro differentiation of naïve CD4+ T cells into Th17 cells in the presence of various concentrations of this compound. The efficacy of this compound is quantified by measuring the frequency of IL-17A-producing cells within the CD4+ T cell population using intracellular cytokine staining and flow cytometry. A reduction in the percentage of CD4+IL-17A+ cells in this compound-treated cultures compared to vehicle-treated controls indicates successful inhibition of Th17 differentiation.
Signaling Pathway and Experimental Design
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6.[2][8][9] This signaling cascade activates the transcription factor STAT3, which subsequently induces the expression of RORγt.[8][9] RORγt then drives the genetic program for Th17 lineage commitment, including the transcription of the IL17A gene. This compound acts by directly antagonizing RORγt, thereby blocking IL-17A production.[3][7]
Caption: Th17 differentiation pathway and this compound mechanism of action.
Caption: Experimental workflow for this compound efficacy testing.
Experimental Protocols
Protocol 1: Isolation of Naïve CD4+ T Cells
This protocol is for the isolation of mouse naïve CD4+ T cells from splenocytes. A similar procedure can be adapted for human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Mouse spleens
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Naïve CD4+ T Cell Isolation Kit (e.g., MACS-based)
-
70 µm cell strainer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI-1640.
-
Gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Wash the strainer with RPMI-1640 to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in red blood cell lysis buffer (if necessary) and incubate according to the manufacturer's instructions.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).
-
Isolate naïve CD4+ T cells (CD4+CD62L+) using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.[10]
-
Determine cell viability and count using a hemocytometer or automated cell counter.
Protocol 2: In Vitro Th17 Differentiation with this compound Treatment
Materials:
-
Isolated naïve CD4+ T cells
-
Complete RPMI Medium: RPMI-1640, 10% FBS, 1% Pen-Strep
-
96-well flat-bottom culture plates
-
Plate-bound anti-CD3 (e.g., clone 145-2C11, 1-5 µg/mL) and soluble anti-CD28 (e.g., clone 37.51, 1-2 µg/mL) antibodies
-
Th17 polarizing cytokines: Recombinant Mouse TGF-β1 (1-5 ng/mL), Recombinant Mouse IL-6 (20-50 ng/mL)[2][10]
-
Neutralizing antibodies: Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL)[10]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C or for 2 hours at 37°C. Wash the wells twice with sterile PBS before use.
-
Prepare Th17 differentiation medium by adding TGF-β1, IL-6, anti-IFN-γ, and anti-IL-4 to complete RPMI medium.
-
Prepare serial dilutions of this compound in the Th17 differentiation medium. Suggested final concentrations: 1 nM, 10 nM, 100 nM, 1 µM. Also, prepare a vehicle control condition containing the same final concentration of DMSO.
-
Resuspend naïve CD4+ T cells to a concentration of 1-2 x 10^6 cells/mL in the differentiation medium.
-
Add soluble anti-CD28 antibody to the cell suspension.
-
Plate 200 µL of the cell suspension per well into the anti-CD3 coated plate containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 humidified incubator.
Protocol 3: Restimulation, Staining, and Flow Cytometry
Materials:
-
Differentiated T cells from Protocol 2
-
Cell Stimulation Cocktail: Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (1 µg/mL)[1]
-
Protein Transport Inhibitor Cocktail (e.g., Brefeldin A or Monensin)[1][11]
-
FACS Buffer (PBS + 2% FBS + 0.09% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A
-
Fixation/Permeabilization Buffer Kit
Procedure:
-
Restimulation: Add the Cell Stimulation Cocktail and a Protein Transport Inhibitor to each well. Incubate for 4-6 hours at 37°C.[11][12]
-
Harvest and Wash: Harvest cells and transfer to FACS tubes. Wash cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Viability Staining: Resuspend cells in PBS and add a fixable viability dye according to the manufacturer's protocol. Incubate for 20 minutes at 4°C in the dark. Wash with FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD4 antibody. Incubate for 30 minutes at 4°C in the dark. Wash twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in 100 µL of Fixation/Permeabilization solution. Incubate for 20-30 minutes at 4°C. Wash with Permeabilization Buffer.[13]
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the anti-IL-17A antibody. Incubate for 30-45 minutes at 4°C in the dark.[14][15]
-
Final Wash: Wash cells twice with Permeabilization Buffer and once with FACS Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events (e.g., >50,000 live, single CD4+ events).
-
Analysis: Analyze the data using flow cytometry software. Gate sequentially on lymphocytes (FSC vs. SSC), single cells, live cells, and then CD4+ cells. Within the CD4+ population, quantify the percentage of IL-17A+ cells for each treatment condition.
Data Presentation
The results of the experiment can be summarized to show the dose-dependent effect of this compound on Th17 differentiation. The IC50 value for this compound's inhibition of mouse Th17 differentiation has been reported to be approximately 32.4 nmol/L.[7]
Table 1: Effect of this compound on the Percentage of IL-17A+ Cells among CD4+ T Cells
| Treatment Group | Concentration | Mean % of CD4+IL-17A+ Cells | Standard Deviation | % Inhibition |
| No Polarization | - | 0.8% | ± 0.2% | - |
| Vehicle Control | 0 (0.1% DMSO) | 11.3% | ± 1.5% | 0% |
| This compound | 1 nM | 10.5% | ± 1.3% | 7.1% |
| This compound | 10 nM | 7.2% | ± 0.9% | 36.3% |
| This compound | 30 nM | 5.8% | ± 0.7% | 48.7% |
| This compound | 100 nM | 2.1% | ± 0.5% | 81.4% |
| This compound | 1000 nM | 1.2% | ± 0.3% | 90.3% |
Data are representative and based on published findings for illustrative purposes.[7]
Interpretation: The data clearly demonstrate that this compound inhibits the differentiation of naïve CD4+ T cells into Th17 cells in a concentration-dependent manner. The vehicle-treated control shows a significant population of IL-17A-producing cells, confirming successful Th17 polarization. Treatment with this compound leads to a marked reduction in this population, with an estimated IC50 value consistent with published literature.[7] This validates the potent and specific activity of this compound as an RORγ antagonist.
References
- 1. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 2. T Helper 17 Cells Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Induction and effector functions of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms controlling Th17 cytokine expression and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Flow cytometry for determination of Th1, Th2, and Th17 cell proportions [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. biocompare.com [biocompare.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing JTE-151 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of JTE-151 in cell culture experiments. This compound is a novel and selective oral antagonist of the Retinoid-related orphan receptor-gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] Proper concentration and experimental design are critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antagonist of RORγ. It functions by binding to the ligand-binding domain of RORγ, which leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][2] This action inhibits the transcriptional activity of RORγ, thereby suppressing the differentiation of naïve CD4+ T cells into Th17 cells and reducing the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: Based on in vitro studies, a starting concentration in the range of 30-100 nM is recommended. The IC50 value for the inhibition of RORγ transcriptional activity is approximately 30 nmol/L, and the IC50 for inhibiting Th17 cell differentiation is 32.4 ± 3.0 nmol/L.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is this compound selective for RORγ?
A3: Yes, this compound has demonstrated high selectivity for RORγ over other nuclear receptors, including RORα and RORβ.[1][3] In studies, it did not affect the differentiation of Th1, Th2, and Treg cells at concentrations up to 3 µmol/L.[1]
Q4: How should I dissolve and store this compound?
A4: For this compound, it is best to consult the manufacturer's data sheet for specific instructions on solubility and storage. Typically, small molecules are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then further diluted in cell culture medium to the desired final concentration. Stock solutions are usually stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of Th17 differentiation | - this compound concentration is too low.- Inactive compound due to improper storage or handling.- Issues with the differentiation protocol. | - Perform a dose-response curve to determine the optimal concentration.- Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C).- Verify the effectiveness of your Th17 differentiation cocktail (e.g., TGF-β, IL-6, IL-23). |
| High cell toxicity or death | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to the cells.- The specific cell line is highly sensitive to RORγ inhibition. | - Lower the concentration of this compound.- Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1% DMSO).- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations. |
| Inconsistent results between experiments | - Variability in cell passage number or health.- Inconsistent this compound concentration due to pipetting errors.- Variation in incubation times. | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of this compound from a stock solution for each experiment.- Standardize all incubation times and experimental steps. |
| Unexpected effects on other cell types in a co-culture system | - Off-target effects at high concentrations.- The other cell types express RORγ and are affected by its inhibition. | - Confirm the expression of RORγ in all cell types within the co-culture.- Use the lowest effective concentration of this compound that selectively inhibits Th17 cells.- Include appropriate controls with each cell type cultured individually with and without this compound. |
Experimental Protocols
Protocol 1: In Vitro Th17 Cell Differentiation Assay
This protocol is designed to assess the inhibitory effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cells (isolated from mouse spleen or human peripheral blood)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
Procedure:
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Add the diluted this compound to the wells to achieve the desired final concentrations (e.g., 1 nM to 3 µM). Include a vehicle control (DMSO).
-
Add the Th17 differentiation-inducing cytokines to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
After incubation, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and perform intracellular staining for IL-17A.
-
Analyze the percentage of IL-17A positive cells by flow cytometry.
Protocol 2: RORγ Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol measures the effect of this compound on the transcriptional activity of RORγ.
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression vector for RORγ
-
Luciferase reporter vector with RORγ response elements
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
Procedure:
-
Co-transfect the host cell line with the RORγ expression vector and the luciferase reporter vector.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 3 µM) and a vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the IC50 value by plotting the luciferase activity against the log of the this compound concentration.
Quantitative Data Summary
| Parameter | This compound Concentration | Species | Reference |
| IC50 for RORγ Transcriptional Activity | ~30 nmol/L | Human, Mouse, Rat | [1] |
| IC50 for Th17 Cell Differentiation | 32.4 ± 3.0 nmol/L | Mouse | [1] |
| No effect on Th1, Th2, and Treg differentiation | Up to 3 µmol/L | Mouse | [1] |
| Reduction of Th17-related gene mRNA levels (Il17a, Il17f, Il22, Il23r) | ≥ 0.3 µmol/L | Mouse | [1] |
Visualizations
Caption: Mechanism of action of this compound as a RORγ antagonist.
Caption: Inhibition of the Th17 differentiation pathway by this compound.
Caption: Experimental workflow for a this compound dose-response study.
References
JTE-151 Aqueous Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with JTE-151, a novel RORγ inverse agonist. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges related to the stability of this compound in aqueous solutions during laboratory experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter when preparing and using aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | Poor solubility of this compound in the chosen aqueous buffer. The compound is known to be soluble in DMSO. Direct dissolution in aqueous media may be challenging. | - Prepare a high-concentration stock solution in 100% DMSO. - For aqueous-based assays, perform a serial dilution of the DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological assay. - If precipitation persists, consider using a different co-solvent or a formulation approach with excipients, though this will require further validation. |
| Loss of Potency or Inconsistent Results Over Time | Degradation of this compound in the aqueous solution. This can be influenced by pH, temperature, and light exposure. | - Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. - Store aqueous solutions at 2-8°C and protect them from light during the experiment. - Avoid repeated freeze-thaw cycles of the DMSO stock solution. Aliquot the stock into single-use volumes. |
| Assay Interference or Unexpected Results | Interaction of this compound with components of the assay buffer or degradation products interfering with the assay readout. | - Run appropriate vehicle controls (e.g., buffer with the same final concentration of DMSO) to identify any solvent effects. - If degradation is suspected, perform a forced degradation study (see protocol below) to identify potential degradation products and assess their impact on the assay. - Use a stability-indicating analytical method, such as HPLC-UV, to confirm the integrity of this compound in your experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q2: How should I store this compound stock solutions?
A2: Solid this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1][2] DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor aqueous solubility. It is best to first dissolve it in DMSO and then dilute it into the desired aqueous medium, ensuring the final DMSO concentration is compatible with your experimental system.
Q4: How stable is this compound in aqueous solutions for cell-based assays?
A4: While specific data for this compound is not publicly available, it is best practice to assume limited stability in aqueous media. Prepare fresh dilutions from a DMSO stock for each experiment. For longer incubations, the stability of this compound under your specific cell culture conditions (e.g., temperature, pH, media components) should be validated.
Q5: What are the potential degradation pathways for this compound in aqueous solutions?
A5: Although the specific degradation pathways for this compound have not been published, molecules with similar functional groups (amides, esters, ethers) can be susceptible to hydrolysis under acidic or basic conditions. Oxidation and photodecomposition are also potential degradation routes. A forced degradation study is the most effective way to identify these pathways.
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in an oven for 24 hours. Also, expose the DMSO stock solution to 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the DMSO stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze all samples, including an unstressed control, using a suitable analytical method, such as the HPLC-UV method described below.
Protocol for a Stability-Indicating HPLC-UV Method
This hypothetical HPLC method is designed for the quantification of this compound and the separation of its potential degradation products. Method development and validation are essential.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of this compound)
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
References
Potential off-target effects of JTE-151
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JTE-151, a potent and selective RORγ antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
This compound is a highly selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ). It effectively inhibits the transcriptional activity of RORγ, which in turn suppresses the differentiation and activation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17.[1][2]
Extensive selectivity profiling has demonstrated that this compound has negligible activity against other nuclear receptors.
Q2: Has the kinase selectivity of this compound been profiled?
While comprehensive kinase profiling data for this compound is not extensively available in the public domain, a study on a different RORγ antagonist, BI 730357, indicated no off-target activity in typical screening panels of receptors and kinases.[3] Another RORγ antagonist, SHR168442, was evaluated against the SAFETYscan47 panel to assess off-target activities.[4]
Given the lack of a publicly available, comprehensive kinome scan for this compound, researchers should be aware of the theoretical potential for off-target kinase interactions, a common characteristic of small molecule inhibitors. If off-target kinase activity is a significant concern for a specific experimental context, it is recommended to perform a kinase profiling assay.
Q3: What are the known non-kinase off-target effects of this compound?
Preclinical safety evaluations have identified a slight hERG liability with an IC50 of 7.4 μM and weak direct inhibition of the cytochrome P450 enzyme CYP2C8 (IC50 = 6.8 μM). However, IC50 values for other common CYP enzymes were greater than 10 μM. Importantly, a Phase I clinical trial in healthy volunteers with single doses ranging from 30 to 1,600 mg showed no severe adverse events.
Q4: How does this compound's selectivity for RORγ compare to other ROR isoforms?
This compound exhibits high selectivity for RORγ over other ROR isoforms, namely RORα and RORβ. Studies have shown that this compound had no effect on the transcriptional activity of RORα and RORβ.[1]
Q5: My experimental results suggest potential off-target effects. What troubleshooting steps can I take?
If you suspect off-target effects in your experiments, consider the following troubleshooting steps:
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize the potential for off-target activity.
-
Use Control Compounds: Include a structurally unrelated RORγ antagonist as a control to determine if the observed effect is specific to RORγ inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of RORγ to see if it reverses the observed phenotype.
-
Orthogonal Approaches: Utilize alternative methods to inhibit the RORγ pathway, such as siRNA or shRNA, to confirm that the observed effect is on-target.
-
Kinase Profiling: If kinase inhibition is suspected, perform a broad-spectrum kinase panel assay to identify any potential off-target kinases.
Data Presentation
Table 1: Summary of this compound In Vitro Activity and Selectivity
| Target | Assay Type | Species | IC50 | Reference |
| RORγ | Luciferase Reporter | Human, Mouse, Rat | ~30 nmol/L | [1] |
| RORγ | Th17 Differentiation | Mouse | 32.4 ± 3.0 nmol/L | [1] |
| RORα | Luciferase Reporter | Human | >8 µmol/L | [5] |
| RORβ | Luciferase Reporter | Human | >8 µmol/L | [5] |
| 15 Other Nuclear Receptors | Luciferase Reporter | Various | >8 µmol/L | [5] |
| hERG | Not Specified | Human | 7.4 μM | |
| CYP2C8 | Not Specified | Human | 6.8 μM | |
| Other CYPs | Not Specified | Human | >10 μM |
Experimental Protocols
1. Luciferase Reporter Gene Assay for RORγ Activity
-
Objective: To measure the ability of this compound to inhibit RORγ-mediated gene transcription.
-
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with two plasmids:
-
An expression vector for the RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Transfected cells are then treated with varying concentrations of this compound or a vehicle control.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity.
-
2. In Vitro Th17 Cell Differentiation Assay
-
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
-
Methodology:
-
Naive CD4+ T cells are isolated from mouse spleens.
-
The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines (e.g., IL-6, TGF-β, IL-23).
-
The cells are treated with different concentrations of this compound or a vehicle control.
-
After several days of culture, the cells are re-stimulated and then stained for intracellular IL-17A.
-
The percentage of IL-17A-positive cells is determined by flow cytometry.
-
The IC50 value is calculated as the concentration of this compound that results in a 50% inhibition of Th17 cell differentiation.
-
Mandatory Visualizations
Caption: RORγ signaling pathway and the inhibitory action of this compound.
References
- 1. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with JTE-151
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with JTE-151, a potent and selective RORγ antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally available antagonist of the Retinoid-related orphan receptor-γ (RORγ). It functions by binding to the ligand-binding domain of RORγ, which leads to the dissociation of co-activator proteins and the recruitment of co-repressor proteins. This action inhibits the transcriptional activity of RORγ, a key transcription factor for the differentiation and function of T helper 17 (Th17) cells. Consequently, this compound suppresses the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).
Q2: Is this compound selective for RORγ?
A2: Yes, this compound has demonstrated high selectivity for RORγ over other nuclear receptors, including RORα and RORβ. It did not show significant effects on the differentiation of other CD4+ T cell subsets like Th1, Th2, and Treg cells at effective concentrations for Th17 inhibition.
Q3: What are the potential therapeutic applications of this compound?
A3: Due to its inhibitory effect on Th17 cells and IL-17 production, this compound is being investigated as a potential therapeutic agent for various autoimmune diseases where Th17 cells play a pathogenic role. These include conditions like psoriasis and rheumatoid arthritis.
Q4: What is the solubility and stability of this compound?
Troubleshooting Guides
Inconsistent IC50 Values in Cell-Based Assays
Q: Why am I observing high variability in the IC50 values of this compound in my Th17 differentiation or reporter assays?
A: Variability in IC50 values can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Cell Health and Density:
-
Are your cells healthy and in the logarithmic growth phase? Stressed or overly confluent cells can respond differently to treatment. Always use cells with high viability and consistent passage numbers.
-
Is your cell seeding density consistent across experiments? Variations in cell number can significantly impact the effective concentration of the inhibitor. Optimize and strictly adhere to a standardized seeding density.
-
-
Compound Preparation and Handling:
-
Is your this compound stock solution freshly prepared and properly stored? Small molecule inhibitors can degrade over time, especially with repeated freeze-thaw cycles. Prepare small aliquots of your stock solution and avoid repeated temperature fluctuations.
-
Are you observing any precipitation when diluting this compound in your cell culture medium? Poor solubility can lead to a lower effective concentration. Visually inspect for precipitates and consider using a lower concentration of DMSO or pre-warming the medium.
-
-
Assay Conditions:
-
Is the incubation time with this compound consistent? The duration of exposure can influence the observed inhibitory effect.
-
Are the concentrations of cytokines and other reagents for Th17 differentiation optimal and consistent? The potency of signaling molecules used to induce differentiation can affect the IC50 of the inhibitor.
-
Lower Than Expected Efficacy In Vivo
Q: My in vitro results with this compound were promising, but I am seeing limited efficacy in my animal model. What could be the reason?
A: Discrepancies between in vitro and in vivo efficacy are common in drug development. Consider the following possibilities:
-
Pharmacokinetics and Bioavailability:
-
Is this compound reaching the target tissue at a sufficient concentration? Although orally available, the bioavailability and tissue distribution of this compound can be influenced by factors such as formulation, animal species, and metabolism. Consider performing pharmacokinetic studies to determine the plasma and tissue exposure of this compound in your model.
-
Is the dosing regimen optimal? The frequency and dose of this compound administration should be sufficient to maintain a therapeutic concentration at the site of action.
-
-
Animal Model and Disease Pathology:
-
Does the chosen animal model accurately reflect the human disease you are targeting? The role of the RORγ/Th17 axis can vary between different disease models.
-
Is the timing of this compound administration appropriate for the disease progression in your model? The therapeutic window for inhibiting Th17 differentiation may be specific to the stage of the disease.
-
-
Off-Target Effects:
-
While this compound is reported to be selective, off-target effects at higher in vivo concentrations cannot be entirely ruled out and could potentially counteract its therapeutic efficacy.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 (nmol/L) | Reference |
| RORγ Transcriptional Activity | Human, Mouse, Rat | ~30 | |
| Th17 Cell Differentiation | Mouse | 32.4 ± 3.0 |
Experimental Protocols
RORγ Luciferase Reporter Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on RORγ-mediated transcription.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmid for GAL4-RORγ-LBD (Ligand Binding Domain)
-
Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-RORγ-LBD expression plasmid, the GAL4 UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
In Vitro Th17 Differentiation Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.
Materials:
-
Naive CD4+ T cells isolated from mouse spleen or lymph nodes
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23)
-
This compound
-
DMSO (vehicle control)
-
Cell stimulation cocktail (for intracellular cytokine staining)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A)
-
Flow cytometer
Methodology:
-
T Cell Isolation: Isolate naive CD4+ T cells from mice using a cell isolation kit.
-
Cell Culture and Treatment: Culture the naive CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies. Add the Th17 polarizing cytokines and serial dilutions of this compound or DMSO vehicle control.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation and Intracellular Staining: On the final day of culture, restimulate the cells with a cell stimulation cocktail for 4-6 hours. Then, stain the cells for surface markers (e.g., CD4) and intracellular IL-17A using appropriate antibodies.
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of IL-17A-producing CD4+ T cells.
-
Data Analysis: Plot the percentage of IL-17A+ cells against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Technical Support Center: JTE-151 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic potential of JTE-151 in primary cell cultures.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a novel, orally available, and selective antagonist of the Retinoid-related Orphan Receptor-gamma (RORγ). RORγ is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. By inhibiting RORγ, this compound suppresses the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1]
Q2: Is this compound expected to be cytotoxic to primary cells?
A2: Based on available pre-clinical and clinical data, this compound has demonstrated a favorable safety profile. No severe adverse events were reported in Phase I clinical trials, and no development-limiting toxicity was observed in one-month GLP-compliant studies in rats and dogs. This compound has been shown to be highly selective for RORγ, with minimal effects on other nuclear receptors. For instance, it selectively inhibits the differentiation of Th17 cells from naïve CD4+ T cells without impacting other T cell subsets like Th1, Th2, and Treg cells.[1] This selectivity suggests that widespread cytotoxicity in primary cells is not its intended mechanism of action. However, as with any compound, it is crucial to empirically determine its cytotoxic potential in the specific primary cell type used in your experiments.
Q3: Which primary cells are most relevant for this compound cytotoxicity testing?
A3: The choice of primary cells should be guided by the intended therapeutic application and potential off-target tissues. Given its role in modulating immune responses, relevant primary cells include:
-
Peripheral Blood Mononuclear Cells (PBMCs): To assess the effect on various immune cell populations.
-
Primary Human Hepatocytes: As the liver is a primary site of drug metabolism.
-
Primary Endothelial Cells: To evaluate any potential impact on the vasculature.
-
Synoviocytes and Chondrocytes: If investigating its use in rheumatoid arthritis.
Q4: What are the recommended initial concentration ranges for testing this compound?
A4: The IC50 value for this compound's inhibition of RORγ transcriptional activity is approximately 30 nmol/L.[1] For cytotoxicity testing, it is advisable to use a broad concentration range starting from this effective concentration and extending several logs higher (e.g., 0.01 µM to 100 µM) to identify a potential therapeutic window and any off-target cytotoxicity.
Troubleshooting Common Cytotoxicity Assays
Below are troubleshooting guides for common issues encountered when performing cytotoxicity assays with this compound in primary cells.
MTT Assay Troubleshooting
The MTT assay measures cell viability based on the metabolic activity of mitochondrial enzymes.
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in "no cell" control wells | - Contamination of media or reagents. - Phenol red in the media can interfere. - this compound may directly reduce MTT. | - Use fresh, sterile reagents. - Use phenol red-free media during the MTT incubation step. - Include a control with this compound in media without cells to measure direct reduction. |
| Low signal or poor dynamic range | - Low cell seeding density. - Insufficient incubation time with MTT. - Reduced metabolic activity in primary cells. | - Optimize cell seeding density for your primary cell type. - Increase incubation time with MTT (be aware that prolonged incubation can be toxic). - Ensure primary cells are healthy and metabolically active before the assay. |
| Inconsistent results between replicate wells | - Uneven cell seeding. - Incomplete solubilization of formazan crystals. - Pipetting errors. | - Ensure a single-cell suspension before seeding. - Use sufficient solubilization buffer and mix thoroughly. - Calibrate pipettes and use proper pipetting techniques. |
| Unexpected increase in viability at high this compound concentrations | - this compound may enhance metabolic activity without increasing cell number. - The compound may precipitate at high concentrations, causing optical interference. | - Visually inspect wells for precipitates. - Corroborate results with a different viability assay (e.g., LDH or cell counting). |
LDH Release Assay Troubleshooting
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised membrane integrity.
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| High background LDH in media | - High LDH activity in the serum supplement. - Rough handling of cells during seeding or media changes. | - Use heat-inactivated serum or reduce serum concentration during the assay. - Handle cells gently to avoid mechanical damage. |
| Low signal in positive control (lysis buffer) | - Incomplete cell lysis. - Low cell number. | - Ensure lysis buffer is added to all positive control wells and incubated for the recommended time. - Increase the number of cells seeded. |
| High variability between replicates | - Inconsistent cell numbers across wells. - Bubbles in wells during absorbance reading. | - Ensure accurate and consistent cell seeding. - Be careful not to introduce bubbles when adding reagents. |
Apoptosis Assay (Annexin V/PI Staining) Troubleshooting
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of necrotic/late apoptotic cells in negative controls | - Harsh cell detachment (e.g., over-trypsinization). - Centrifugation speed is too high. - Unhealthy starting cell population. | - Use a gentle detachment method (e.g., Accutase). - Optimize centrifugation conditions. - Ensure high cell viability before starting the experiment. |
| Weak Annexin V signal | - Insufficient incubation time with this compound to induce apoptosis. - Assay performed too late; cells have become necrotic. - Low concentration of Annexin V. | - Perform a time-course experiment (e.g., 24, 48, 72 hours). - Titrate the concentration of Annexin V for your cell type. |
| High background fluorescence | - Inadequate washing of cells. - Autofluorescence of primary cells. | - Include appropriate wash steps in the protocol. - Use an unstained control to set the baseline fluorescence. |
Quantitative Data Summary (Illustrative)
As specific cytotoxicity data for this compound across a range of primary cells is not publicly available, the following table provides an illustrative example of how to present such data. These are not actual experimental results.
| Primary Cell Type | Assay | Time Point | This compound IC50 (µM) |
| Human PBMCs | MTT | 72 hours | > 100 |
| Human Hepatocytes | LDH | 48 hours | > 100 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 72 hours | > 100 |
| Human Rheumatoid Arthritis Synoviocytes | MTT | 72 hours | > 100 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of wells 45 minutes before the end of the incubation.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the kit manufacturer (usually 30 minutes).
-
Stop Reaction and Read: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).
Annexin V/PI Apoptosis Assay Protocol
-
Cell Culture and Treatment: Culture and treat cells with this compound in a 6-well or 12-well plate for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: this compound inhibits the RORγ signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Overcoming JTE-151 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing JTE-151, ensuring its proper dissolution in experimental media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting protocols and answers to frequently asked questions to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vitro experiments, a common practice is to dissolve this compound in DMSO to create a concentrated stock solution, which is then further diluted in the cell culture medium to the final working concentration.[3]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. The tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess any effects on cell viability and function.
Q3: Why is my this compound precipitating when I add it to the cell culture medium?
A3: Precipitation of this compound upon addition to aqueous-based cell culture media can occur due to several factors:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into the medium can cause the compound to fall out of solution.
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.
-
Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of this compound.
-
Temperature and pH: Changes in temperature or pH of the medium can affect compound solubility.
Q4: Can I heat or sonicate the media to dissolve the this compound precipitate?
A4: Gentle warming of the cell culture medium to 37°C before and during the addition of the this compound stock solution can sometimes aid in dissolution. Sonication may also be attempted, but caution is advised as it can potentially degrade the compound or other media components. If these methods are used, they should be applied cautiously and consistently across all experiments.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (approximately 500 g/mol ), calculate the mass of this compound required to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or higher). A solubility of at least 100 mg/mL in DMSO has been reported.[2]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term storage (days to weeks).[1][2]
This compound Stock Solution Preparation Table
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 10 mM | 0.5 mg |
| 20 mM | 1.0 mg |
| 50 mM | 2.5 mg |
| 100 mM | 5.0 mg |
Note: Based on a molecular weight of 500 g/mol . Adjust calculations based on the exact molecular weight provided on the product's certificate of analysis.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound DMSO stock solution into cell culture medium to the final desired working concentration while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in the cell culture medium. Ensure the final DMSO concentration remains below 0.5%.
-
In a sterile conical tube, add the pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix the solution gently for a few seconds after adding the stock.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to prepare a fresh solution using a more dilute stock or a lower final concentration.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathway Context
This compound is an antagonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). RORγ is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases. By inhibiting RORγ, this compound can suppress the production of pro-inflammatory cytokines such as IL-17.
Caption: this compound inhibits the RORγ signaling pathway.
References
Technical Support Center: JTE-151 Dose-Response Curve Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RORγ antagonist, JTE-151.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally available antagonist of the Retinoid-related orphan receptor-gamma (RORγ).[1] RORγ is a nuclear receptor that acts as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] this compound functions by binding to the ligand-binding domain of RORγ, which leads to the dissociation of co-activator proteins and the recruitment of co-repressor proteins. This action inhibits the transcriptional activity of RORγ, thereby suppressing the differentiation of naïve CD4+ T cells into Th17 cells and reducing the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2]
Q2: What are typical IC50 values for this compound in various assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay system. It is crucial to establish a dose-response curve for your specific experimental conditions. Below is a summary of reported IC50 values for this compound.
| Assay Type | Species/Cell Line | Target | Reported IC50 |
| Luciferase Reporter Gene Assay | Human, Mouse, Rat | RORγ Transcriptional Activity | ~30 nmol/L |
| Th17 Differentiation Assay | Mouse naïve CD4+ T cells | Inhibition of Th17 differentiation | 32.4 ± 3.0 nmol/L |
Q3: My this compound dose-response curve is shifted to the right (higher IC50) compared to published data. What are the potential causes?
A rightward shift in the dose-response curve indicates that a higher concentration of this compound is needed to achieve the same level of inhibition. Several factors could contribute to this:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%). This compound may precipitate in aqueous media at higher concentrations.
-
Cell Density and Health: High cell density or poor cell health can affect the compound's efficacy. Ensure consistent cell seeding and that cells are in a logarithmic growth phase.
-
Assay Conditions: Variations in incubation time, temperature, or reagent concentrations can impact the results. Adhere strictly to a validated protocol.
-
Presence of Agonists: The presence of endogenous or exogenous RORγ agonists in your cell culture media can compete with this compound, leading to a rightward shift.
-
Reagent Quality: Ensure the quality and activity of all reagents, including cytokines and antibodies used to induce Th17 differentiation.
Q4: The maximal inhibition (bottom plateau) of my this compound dose-response curve does not reach 100%. Why might this be?
An incomplete maximal inhibition can be due to several factors:
-
Off-Target Effects: At very high concentrations, some compounds can exhibit off-target effects that may counteract the primary inhibitory effect or cause cellular stress, leading to a plateau below 100% inhibition.
-
Incomplete RORγ Inhibition: It's possible that under the specific assay conditions, this compound is unable to completely inhibit all RORγ activity.
-
Assay Background: High background signal in your assay can limit the observable dynamic range, making it appear as though 100% inhibition is not reached.
-
Data Normalization: Ensure that your data is correctly normalized to positive and negative controls (e.g., vehicle-treated vs. a known inhibitor at a saturating concentration).
Q5: I'm observing high variability between my replicate wells. What can I do to improve consistency?
High variability can obscure the true dose-response relationship. To minimize variability:
-
Pipetting Technique: Use calibrated pipettes and ensure consistent and accurate pipetting, especially for serial dilutions of this compound.
-
Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using these for critical data points or ensure proper plate sealing and incubation conditions.
-
Mixing: Ensure thorough but gentle mixing of cells and reagents in each well.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No dose-response observed | 1. Inactive compound. 2. Incorrect assay setup. 3. Low expression of RORγ in the cell line. | 1. Verify the identity and purity of your this compound stock. 2. Double-check all reagent concentrations and incubation times. Include a positive control inhibitor. 3. Confirm RORγ expression in your cells via qPCR or Western blot. |
| Shallow or flat dose-response curve | 1. Narrow range of compound concentrations. 2. Compound precipitation at higher concentrations. 3. Assay not sensitive enough. | 1. Use a wider range of this compound concentrations, typically in a log or half-log dilution series. 2. Visually inspect wells for precipitation. Consider using a different solvent or a lower starting concentration. 3. Optimize the assay to increase the signal-to-background ratio. |
| Biphasic or U-shaped dose-response curve | 1. Off-target effects at high concentrations. 2. Cytotoxicity at high concentrations. 3. Complex biological mechanism. | 1. Test this compound in a panel of counterscreens to identify potential off-target activities. 2. Perform a cell viability assay in parallel with your functional assay. 3. This may be a true biological effect. Consider the possibility of hormesis or engagement of different signaling pathways at different concentrations. |
Experimental Protocols
Luciferase Reporter Assay for RORγ Transcriptional Activity
This protocol is designed to measure the ability of this compound to inhibit RORγ-mediated transcription.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with an RORγ expression vector and a luciferase reporter vector containing RORγ response elements (ROREs). A constitutively active reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
After 24 hours of transfection, replace the medium with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with this compound, lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of this compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a co-activator peptide.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Reconstitute GST-tagged RORγ-LBD, a biotinylated co-activator peptide (e.g., from SRC1), a Europium-labeled anti-GST antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
-
-
Assay Procedure:
-
In a 384-well plate, add this compound at various concentrations.
-
Add the GST-RORγ-LBD and incubate for 30 minutes.
-
Add a pre-mixed solution of the biotinylated co-activator peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to determine the IC50.
-
In Vitro Th17 Differentiation Assay
This cell-based assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
-
Isolation of Naïve CD4+ T cells:
-
Isolate naïve CD4+ T cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
-
Cell Culture and Differentiation:
-
Plate the naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).
-
Add this compound at various concentrations.
-
-
Analysis of Th17 Differentiation:
-
After 3-5 days of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
-
Data Analysis:
-
Plot the percentage of IL-17A positive cells against the logarithm of the this compound concentration to determine the IC50.
-
Visualizations
Caption: Simplified RORγ signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Troubleshooting flowchart for this compound dose-response experiments.
References
Technical Support Center: JTE-151 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JTE-151 in in vitro assays. The information is tailored for scientists in drug development and related fields to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally available antagonist of the Retinoid-related Orphan Receptor gamma (RORγ).[1] It functions by binding to the ligand-binding domain of RORγ, which leads to the dissociation of co-activator peptides and the recruitment of co-repressor peptides.[1][2] This inhibition of RORγ transcriptional activity suppresses the differentiation and activation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2]
Q2: I am not seeing the expected inhibitory effect of this compound in my cell-based assay. What are some potential reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Solubility: this compound is soluble in DMSO.[3] Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture medium is consistent across all conditions and is at a level that is not toxic to your cells (typically ≤ 0.1%). Precipitated compound will not be biologically active.
-
Cellular Uptake and Efflux: The cell line you are using may have low permeability to the compound or express high levels of efflux pumps that actively remove this compound. Consider using cell lines with known good permeability or co-incubating with a broad-spectrum efflux pump inhibitor as a control experiment.
-
RORγ Expression Levels: The expression of RORγ can vary significantly between different cell types and even under different culture conditions. Verify the expression of RORγ in your cell line at the mRNA or protein level.
-
Assay-Specific Conditions: The kinetics of this compound binding and its downstream effects may vary. Optimize the incubation time and concentration range for your specific assay. A time-course and dose-response experiment is highly recommended.
-
Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded. Store the compound as recommended by the supplier, typically in a dry, dark environment at -20°C for long-term storage.[3]
Q3: How can I be sure that the observed effects of this compound are specific to RORγ inhibition and not due to off-target effects?
A3: This is a critical aspect of in vitro pharmacology. Here are some essential control experiments:
-
Use a Structurally Unrelated RORγ Antagonist: Employ a different, well-characterized RORγ inhibitor (e.g., Ursolic Acid, T0901317) as a positive control.[4] If both compounds produce a similar biological effect, it strengthens the evidence for on-target activity.
-
Rescue Experiment: If possible, overexpress RORγ in your cells. An on-target effect of this compound should be diminished or "rescued" in cells with higher levels of the target protein.
-
Use a RORγ-null Cell Line: The most definitive control is to use a cell line that does not express RORγ (or a knockout/knockdown cell line). This compound should have no effect on the specific pathway of interest in these cells.
-
Counter-Screening: this compound has demonstrated high selectivity against other nuclear receptors.[1] However, it is good practice to test this compound in assays for closely related receptors (e.g., RORα, RORβ) to confirm its selectivity in your experimental system.[5] It has been noted that this compound has a weak inhibitory effect on CYP2C8 and a slight hERG liability at higher concentrations.[5]
Q4: What are the appropriate positive and negative controls for a Th17 cell differentiation assay with this compound?
A4: Proper controls are essential for interpreting your results:
-
Negative Control (Vehicle Control): This is typically DMSO, the solvent for this compound. This control group receives the same volume of DMSO as the highest concentration of this compound used.
-
Unstimulated Control (Naive T cells): Naive CD4+ T cells cultured without any differentiating cytokines. This group establishes the baseline level of Th17 cells.
-
Activation Control (Th0): Naive CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies in the absence of Th17-polarizing cytokines. This controls for the effects of T cell activation itself.
-
Positive Control for Differentiation (Vehicle-Treated Th17): Naive CD4+ T cells cultured with the full Th17 differentiation cocktail (e.g., TGF-β, IL-6, anti-IL-4, anti-IFN-γ) and the vehicle (DMSO). This group represents the maximal level of Th17 differentiation.
-
Positive Control for Inhibition: A known RORγ inhibitor with a well-documented effect on Th17 differentiation can be used alongside this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro assays.
Table 1: this compound IC50 Values in Luciferase Reporter Gene Assays
| Species | IC50 (nmol/L) | Cell Line | Reference |
| Human | 20.6 ± 2.4 | CHO | [2] |
| Mouse | 32.2 ± 2.5 | CHO | [2] |
| Rat | 41.8 ± 3.9 | CHO | [2] |
Table 2: this compound IC50 Value in a Mouse Th17 Cell Differentiation Assay
| Assay | IC50 (nmol/L) | Cell Type | Reference |
| Inhibition of IL-17A production | 32.4 ± 3.0 | Mouse Naive CD4+ T cells |
Experimental Protocols & Methodologies
RORγ Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of RORγ.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293 or CHO) that are co-transfected with a RORγ expression vector and a reporter plasmid containing a ROR response element (RORE) upstream of a luciferase gene into a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and a known RORγ antagonist (positive control) in the appropriate cell culture medium. Also, prepare a vehicle control (DMSO).
-
Treatment: Add the diluted compounds and controls to the cells.
-
Incubation: Incubate the plate for 24-48 hours to allow for changes in luciferase expression.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Reading: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.[4][6][7]
In Vitro Th17 Cell Differentiation Assay
This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Methodology:
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleen and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Seeding and Activation: Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to provide co-stimulation.
-
Th17 Polarization: To induce Th17 differentiation, add a cocktail of polarizing cytokines and neutralizing antibodies to the culture medium. This typically includes TGF-β, IL-6, anti-IL-4, and anti-IFN-γ.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the appropriate wells at the time of cell seeding.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation and Analysis: Before analysis, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Staining and Flow Cytometry: Stain the cells for intracellular IL-17A and analyze by flow cytometry to determine the percentage of Th17 cells.[8][9][10][11][12]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Assay
This biochemical assay measures the ability of this compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a co-activator peptide.
Methodology:
-
Reagents: Use a purified, tagged (e.g., GST-tagged) RORγ LBD, a fluorescently labeled (e.g., fluorescein) co-activator peptide containing an LXXLL motif, and a lanthanide-labeled antibody (e.g., terbium-labeled anti-GST antibody) that binds to the tagged RORγ LBD.
-
Assay Setup: In a 384-well plate, combine the RORγ LBD, the test compound (this compound), a known antagonist (positive control), or vehicle (DMSO).
-
Incubation: Incubate for a defined period to allow for compound binding to the RORγ LBD.
-
Addition of Detection Reagents: Add the fluorescently labeled co-activator peptide and the lanthanide-labeled antibody.
-
Second Incubation: Incubate to allow for the interaction between the RORγ LBD and the co-activator peptide.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader. Excitation of the terbium donor will result in energy transfer to the fluorescein acceptor if they are in close proximity (i.e., if the co-activator is bound to RORγ).
-
Data Analysis: An antagonist like this compound will disrupt the interaction, leading to a decrease in the FRET signal. Calculate the percent inhibition and determine the IC50 value.[13][14][15]
Visualizations
Caption: Simplified RORγ signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the in vitro Th17 cell differentiation assay.
Caption: Logical relationship in the RORγ luciferase reporter assay.
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes [jove.com]
- 9. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 10. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antbioinc.com [antbioinc.com]
- 12. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing JTE-151 Metabolic Stability in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the metabolic stability of the RORγ inhibitor, JTE-151, using liver microsomes. The information is presented in a question-and-answer format to directly address potential issues and inquiries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a liver microsomal stability assay and why is it important for a compound like this compound?
A1: A liver microsomal stability assay is an in vitro method used to determine the rate at which a compound is metabolized by enzymes present in liver microsomes.[1] Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.[2][3] This assay is crucial in early drug discovery to:
-
Predict in vivo hepatic clearance: The rate of metabolism in vitro can be extrapolated to predict how quickly the drug will be cleared by the liver in a living organism.[4][5]
-
Estimate oral bioavailability: High metabolic instability can lead to significant first-pass metabolism in the liver, reducing the amount of drug that reaches systemic circulation after oral administration.[5]
-
Guide structural modifications: If a compound is metabolized too quickly, medicinal chemists can use the data to make structural changes to improve its stability.[6]
For this compound, an orally available RORγ inhibitor, assessing its metabolic stability is critical to ensure it has a suitable pharmacokinetic profile to be an effective therapeutic agent.
Q2: What are the key parameters obtained from a liver microsomal stability assay?
A2: The primary parameters derived from this assay are:
-
Half-life (t½): The time it takes for 50% of the initial compound concentration to be metabolized. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance of a compound by the liver, assuming no limitations by blood flow. It is typically expressed in units of microliters per minute per milligram of microsomal protein (µL/min/mg protein).[4]
These parameters are calculated from the rate of disappearance of the parent compound over time during incubation with liver microsomes.
Q3: What does "good metabolic stability" for this compound imply in the context of this assay?
A3: While specific data for this compound is proprietary, a compound with "good metabolic stability" would be expected to exhibit a relatively long half-life and low intrinsic clearance in a liver microsomal assay. This suggests that the compound is not rapidly broken down by liver enzymes and is likely to have better oral bioavailability and a longer duration of action in the body.
Quantitative Data Summary
The following table presents representative data for a hypothetical compound with "good" metabolic stability, similar to what might be expected for this compound, across different species.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | > 60 | < 10 |
| Rat | 45 | 25 |
| Mouse | 35 | 38 |
| Dog | > 60 | < 12 |
| Monkey | 55 | 18 |
Note: These are representative values for a metabolically stable compound and are not the actual published data for this compound.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a test compound like this compound.
Materials:
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Internal standard (for analytical quantification)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation mixture should be kept low (typically <0.5%) to avoid enzyme inhibition.[7]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point represents the initial concentration before metabolism begins.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration) .
-
Troubleshooting Guide
Issue 1: High variability between replicate experiments.
-
Possible Cause: Inconsistent pipetting, improper mixing of reagents, or temperature fluctuations during incubation.
-
Solution:
-
Ensure all pipettes are properly calibrated.
-
Thoroughly mix all solutions before dispensing.
-
Use a calibrated incubator with stable temperature control.
-
Ensure the 96-well plate is sealed properly to prevent evaporation.
-
Issue 2: The test compound appears to be unstable even in the absence of NADPH.
-
Possible Cause: The compound may be chemically unstable in the incubation buffer or may be metabolized by enzymes in the microsomes that do not require NADPH. It could also be due to non-specific binding to the plate or other materials.
-
Solution:
-
Run a control incubation without the NADPH regenerating system to assess for NADPH-independent degradation.
-
Run a control incubation without microsomes to assess for chemical instability in the buffer.
-
Consider using low-binding plates to minimize non-specific binding.
-
Issue 3: The positive control compound with high metabolism shows very little degradation.
-
Possible Cause: The liver microsomes may have lost their enzymatic activity due to improper storage or handling. The NADPH regenerating system may not be active.
-
Solution:
-
Ensure microsomes are stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles.
-
Verify the activity of the NADPH regenerating system. Prepare it fresh if necessary.
-
Always run a known positive control to validate the assay performance.
-
Issue 4: The concentration of the test compound increases over time.
-
Possible Cause: This is a rare occurrence and may indicate analytical interference or issues with the internal standard.
-
Solution:
-
Thoroughly check the LC-MS/MS method for any interfering peaks.
-
Ensure the internal standard is stable under the experimental conditions and does not interfere with the analyte signal.
-
Re-run the analysis of the samples.
-
Visualizations
Caption: Workflow for the liver microsomal stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Th17 Inhibition: JTE-151 vs. VTP-43742
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of the Th17 pathway is a critical frontier in the development of novel therapeutics for autoimmune diseases. Two small molecule inhibitors that have garnered significant attention are JTE-151 and VTP-43742. Both compounds target the retinoic acid receptor-related orphan receptor gamma t (RORγt), the master transcriptional regulator of Th17 cell differentiation. This guide provides an objective comparison of their performance based on available experimental data, offering a comprehensive overview to inform research and development decisions.
Mechanism of Action: Targeting the Master Regulator of Th17 Cells
Both this compound and VTP-43742 are potent antagonists of RORγt.[1][2] By binding to the ligand-binding domain of RORγt, these inhibitors block its transcriptional activity.[1] This, in turn, prevents the differentiation of naïve T helper cells into pro-inflammatory Th17 cells and inhibits the production of key Th17-associated cytokines, most notably Interleukin-17 (IL-17).[3] The IL-17 family of cytokines plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
Below is a diagram illustrating the signaling pathway targeted by this compound and VTP-43742.
Performance Data: A Comparative Overview
In Vitro Activity
| Parameter | This compound | VTP-43742 |
| RORγt Reporter Assay (IC50) | ~30 nM (human, mouse, rat)[1] | Data not publicly available in a comparable assay |
| Th17 Differentiation (IC50) | 32.4 nM (mouse naïve CD4+ T cells)[3] | Data not publicly available in a comparable assay |
| IL-17A Secretion (IC50) | Data not publicly available | >90% inhibition in ex vivo whole blood assay[4] |
Preclinical In Vivo Efficacy
| Animal Model | This compound | VTP-43742 |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Significant decrease in clinical score at 10 mg/kg, demonstrating better efficacy compared to an anti-IL-17A antibody.[5] | Data not publicly available |
| Collagen-Induced Arthritis (CIA) in mice | Ameliorated severity of arthritis.[3] | Data not publicly available |
| Psoriasis-like skin inflammation in mice | Data not publicly available | Data not publicly available |
Clinical Development and Safety
| Aspect | This compound | VTP-43742 |
| Highest Clinical Phase Completed | Phase I[5] | Phase IIa[6][7] |
| Key Clinical Findings | Single doses up to 1,600 mg were well-tolerated in healthy volunteers with no severe adverse events.[5] | Showed a clear signal of efficacy in patients with moderate to severe psoriasis.[7] |
| Reported Adverse Events | No serious adverse events reported in Phase I.[8] Slight hERG liability (IC50 of 7.4 μM) but no QTcF prolongation observed.[5] | Reversible transaminase elevations were observed in four patients in the 700 mg dose group.[6] |
Experimental Protocols
RORγt Luciferase Reporter Assay (for this compound)
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.
Cell Line: CHO (Chinese Hamster Ovary) cells.
Protocol:
-
A cDNA encoding the human, mouse, or rat RORγt ligand-binding domain (LBD) is inserted into a pFA-CMV vector, which expresses a GAL4-DNA binding domain fusion protein.[1]
-
CHO cells are co-transfected with the RORγt-LBD expression vector and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.[1]
-
Transfected cells are incubated with varying concentrations of this compound.[1]
-
Luciferase activity is measured to determine the extent of RORγt transcriptional inhibition.[1]
-
IC50 values are calculated from the dose-response curves.[1]
Mouse Naïve CD4+ T Cell Differentiation to Th17 Cells (for this compound)
This assay assesses the inhibitory effect of a compound on the differentiation of naïve T cells into Th17 cells.
Cells: Naïve CD4+ T cells isolated from the spleens of mice.
Protocol:
-
24-well plates are coated with an anti-CD3 antibody.[1]
-
Isolated naïve CD4+ T cells are seeded into the antibody-coated plates.[1]
-
The cells are cultured in the presence of a Th17-polarizing cytokine cocktail (e.g., TGF-β and IL-6) and varying concentrations of this compound.[3]
-
After a defined incubation period, the percentage of IL-17A-producing cells (Th17 cells) is determined by intracellular cytokine staining and flow cytometry.[3]
-
The IC50 value for the inhibition of Th17 differentiation is calculated.[3]
Experimental Autoimmune Encephalomyelitis (EAE) Model (for this compound)
EAE is a widely used animal model for human multiple sclerosis.
Animals: Mice susceptible to EAE induction (e.g., C57BL/6).
Protocol:
-
EAE is induced in mice by immunization with a myelin antigen, such as MOG35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).
-
Mice are treated with this compound (e.g., 10 mg/kg, oral administration) or a vehicle control daily.[5]
-
Clinical signs of EAE (e.g., tail limpness, limb paralysis) are scored daily.[5]
-
The efficacy of this compound is evaluated by comparing the clinical scores of the treated group to the control group.[5]
Conclusion
Both this compound and VTP-43742 have demonstrated promise as inhibitors of the Th17 pathway by targeting RORγt. This compound has shown potent in vitro activity in inhibiting RORγt transcription and Th17 differentiation, with supporting efficacy in preclinical models of autoimmune disease and a favorable safety profile in early clinical trials.[3][5][8] VTP-43742 has progressed further in clinical development, demonstrating clinical efficacy in psoriasis patients, although with some safety signals (reversible liver enzyme elevations) at higher doses.[6][7]
The lack of direct comparative data makes it challenging to definitively declare one compound superior to the other. The choice between these or other RORγt inhibitors for further development will depend on a comprehensive evaluation of their respective efficacy, safety, and pharmacokinetic profiles in relevant preclinical and clinical settings. The information and protocols provided in this guide offer a valuable resource for researchers in the field to design and interpret their own studies aimed at advancing the next generation of Th17-targeted therapies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 6. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action and Signaling Pathway
An Objective Comparison of JTE-151 and TAK-828F for RORγt-Targeted Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent RORγt inhibitors, this compound and TAK-828F. This analysis is based on publicly available preclinical data.
Both this compound, a RORγ antagonist, and TAK-828F, a RORγt inverse agonist, have demonstrated potential in modulating the Th17 pathway, which is implicated in various autoimmune diseases.[1][2] They function by inhibiting the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor for the differentiation and function of T helper 17 (Th17) cells.[1][2] This guide synthesizes available data to facilitate an informed evaluation of their relative performance.
This compound and TAK-828F both target RORγt to suppress the inflammatory cascade mediated by Th17 cells. RORγt is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3] By inhibiting RORγt, these compounds effectively reduce IL-17 production, thereby mitigating the inflammatory response.
This compound acts as a RORγ antagonist, dissociating co-activator peptides and recruiting co-repressor peptides to the RORγ ligand-binding domain (LBD).[1] In contrast, TAK-828F is described as a RORγt inverse agonist, which also inhibits the recruitment of coactivators like steroid receptor coactivator-1 (SRC-1) to RORγt.[2]
Caption: RORγt signaling pathway and points of inhibition by this compound and TAK-828F.
In Vitro Efficacy
Both compounds have shown potent inhibition of RORγt activity in various in vitro assays. The following tables summarize the available data. It is important to note that these values are from different studies and direct comparison should be made with caution.
Table 1: Inhibition of RORγt Transcriptional Activity
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| This compound | Luciferase Reporter Gene Assay | Human, Mouse, Rat | ~30 | [1] |
| TAK-828F | Reporter Gene Assay | Human | 6.1 | [4] |
| TAK-828F | Reporter Gene Assay | Mouse | 9.5 |
Table 2: Inhibition of Th17 Differentiation and IL-17 Production
| Compound | Assay | Species | IC50 (nM) | Reference |
| This compound | Naive CD4+ T cell differentiation to Th17 | Mouse | 32.4 | [5] |
| TAK-828F | IL-17A Gene Expression in PBMCs | Human | 21.4 - 34.4 | [2] |
Selectivity:
Both this compound and TAK-828F exhibit high selectivity for RORγt over other nuclear receptors, including RORα and RORβ.[1][4] this compound showed IC50 values of >8 µmol/L for 15 other nuclear receptors.[6] TAK-828F demonstrated over 5000-fold selectivity against human RORα and RORβ.[4]
In Vivo Efficacy
The in vivo efficacy of this compound and TAK-828F has been evaluated in several animal models of autoimmune diseases.
Table 3: Efficacy in Animal Models
| Compound | Animal Model | Species | Dosing | Key Findings | Reference |
| This compound | Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg or higher (prophylactic) | Significantly suppressed hindpaw swelling and bone density loss. | [7] |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg | Significantly decreased clinical score, better efficacy than anti-IL-17A Ab. | [6] |
| This compound | Antigen-sensitized IL-17 production | Mouse | 1 mg/kg or higher | Significantly inhibited the increase in plasma IL-17 concentration. | [5] |
| TAK-828F | Naive T cell transfer colitis | Mouse | 1 and 3 mg/kg, b.i.d. | Strongly protected against colitis progression. | [8] |
| TAK-828F | IL-23-induced cytokine expression | Mouse | 0.3, 1, and 3 mg/kg, b.i.d. | Robust and dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg). | [4] |
| TAK-828F | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Prophylactic and therapeutic treatments were efficacious. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments cited.
RORγt Reporter Gene Assay
This assay is used to determine the functional potency of compounds in inhibiting RORγt-mediated gene transcription.
Caption: Workflow for a typical RORγt reporter gene assay.
Protocol Summary: Jurkat cells are transiently transfected with an expression vector for human or mouse RORγt and a reporter vector containing a ROR response element (RORE) upstream of a luciferase gene.[10] Transfected cells are then incubated with various concentrations of the test compound for a specified period (e.g., 24 hours).[10] Following incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50).[10]
Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells.
Protocol Summary: Naive CD4+ T cells are isolated from the spleens of mice.[5] These cells are then cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines such as IL-6 and TGF-β.[5] The test compound is added at various concentrations at the beginning of the culture period. After several days, the cells are stimulated and then stained for intracellular IL-17A and analyzed by flow cytometry to determine the percentage of Th17 cells.[5]
In Vivo Animal Models
Collagen-Induced Arthritis (CIA) in Rats: This is a widely used model for rheumatoid arthritis. Arthritis is induced by immunization with type II collagen.[11] For prophylactic treatment, the compound is administered before the onset of disease symptoms.[7] For therapeutic treatment, administration begins after the appearance of clinical signs.[7] Efficacy is assessed by monitoring hindpaw swelling and histological analysis of the joints.[7]
Experimental Autoimmune Encephalomyelitis (EAE) in Mice: This is a model for multiple sclerosis. The disease is induced by immunization with a myelin-derived peptide.[6] Compound efficacy is evaluated by monitoring clinical scores that reflect the severity of paralysis.[6]
Conclusion
Both this compound and TAK-828F are potent and selective inhibitors of RORγt with demonstrated efficacy in preclinical models of autoimmune disease. While TAK-828F appears to have a lower IC50 in in vitro reporter gene assays, a direct comparison is challenging due to the lack of head-to-head studies. This compound has progressed to Phase I clinical trials with no severe adverse events reported.[6] The choice between an antagonist and an inverse agonist, as well as the specific pharmacological profiles of each compound, will likely depend on the desired therapeutic application and the specific disease context. The data presented in this guide provides a foundation for further investigation and decision-making in the development of RORγt-targeted therapies.
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of TAK-828F, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of JTE-151 and Anti-IL-17A Antibodies in Modulating Th17-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel oral RORγ antagonist, JTE-151, and the established class of anti-IL-17A monoclonal antibodies. We will delve into their distinct mechanisms of action, compare their efficacy based on available preclinical data, and provide detailed experimental protocols for the key assays and models discussed.
Mechanism of Action: Upstream Inhibition vs. Downstream Neutralization
The fundamental difference between this compound and anti-IL-17A antibodies lies in their point of intervention within the IL-23/Th17 signaling axis, a critical pathway in the pathogenesis of numerous autoimmune diseases.[1] this compound acts upstream by preventing the differentiation and activation of Th17 cells, while anti-IL-17A antibodies act downstream by neutralizing the key effector cytokine produced by these cells.
This compound: An Oral RORγ Antagonist
This compound is an orally available small molecule that functions as a potent and selective antagonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[2][3] RORγ is a nuclear receptor that serves as the master transcription factor for the differentiation of naïve CD4+ T cells into pro-inflammatory T helper 17 (Th17) cells.[2]
By binding to the ligand-binding pocket of RORγ, this compound inhibits its transcriptional activity.[3][4] This is achieved by inducing the dissociation of co-activator peptides and promoting the recruitment of co-repressor peptides to the RORγ complex.[3][4] The inhibition of RORγ activity effectively blocks the entire Th17 differentiation program, leading to a significant reduction in the production of all Th17-associated cytokines, including IL-17A, IL-17F, and IL-22.[3][4]
Anti-IL-17A Antibodies
Anti-IL-17A antibodies (e.g., secukinumab, ixekizumab) are biologic drugs administered via injection.[5][6] They are monoclonal antibodies designed to specifically bind to and neutralize the pro-inflammatory cytokine Interleukin-17A (IL-17A).[7] IL-17A is a key cytokine produced by activated Th17 cells and other immune cells.[8][9]
Once secreted, IL-17A binds to its receptor (IL-17RA/RC complex) on various cell types, including keratinocytes and fibroblasts, triggering downstream signaling cascades.[10] This leads to the production of other inflammatory mediators like chemokines and antimicrobial peptides, which recruit neutrophils and other immune cells to the site of inflammation, thereby perpetuating the inflammatory response characteristic of diseases like psoriasis and psoriatic arthritis.[1][8] Anti-IL-17A antibodies physically block the interaction between IL-17A and its receptor, thus inhibiting its biological activity.[7]
Efficacy Comparison
Direct head-to-head clinical trials in humans have not been conducted. However, preclinical studies in animal models of autoimmune diseases provide valuable insights into the comparative efficacy of these two approaches.
In Vitro Potency
This compound has demonstrated potent and specific inhibition of RORγ transcriptional activity and subsequent Th17 differentiation in vitro.
| Assay Type | Target | Species | IC₅₀ Value | Reference |
| Luciferase Reporter Gene Assay | RORγ Transcriptional Activity | Human, Mouse, Rat | ~30 nmol/L | [4] |
| Th17 Differentiation Assay | Differentiation of naïve CD4+ T cells | Mouse | 32.4 ± 3.0 nmol/L | [4] |
| IL-17A Production Assay | Activated Human Helper T cells | Human | 49.3 ± 8.1 nmol/L | [4] |
In Vivo Efficacy in Animal Models
Studies in mouse models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and rheumatoid arthritis (Collagen-Induced Arthritis - CIA) have shown significant efficacy for this compound. Notably, a study directly comparing this compound to an anti-IL-17A antibody in the EAE model found superior efficacy for this compound.
Experimental Autoimmune Encephalomyelitis (EAE)
In a mouse model of EAE, this compound demonstrated superior efficacy in reducing the clinical score (a measure of paralysis severity) compared to an anti-IL-17A antibody.[2]
| Treatment Group | Dose | Mean Clinical Score (Day 20) | % Reduction vs. Vehicle | Reference |
| Vehicle | - | ~3.5 | - | [2] |
| Anti-IL-17A Antibody | - | ~2.5 | ~29% | [2] |
| This compound | 10 mg/kg | ~1.0 | ~71% | [2] |
Collagen-Induced Arthritis (CIA)
This compound has been shown to ameliorate the severity of arthritis in mouse and rat CIA models.[4][11] It suppressed inflammation, bone destruction, and the expression of Th17-related genes in the synovial tissues.[11] While a direct comparison with an anti-IL-17A antibody in the same CIA study was not reported, other studies have confirmed that anti-IL-17A antibody treatment also reduces joint inflammation, cartilage destruction, and bone erosion in this model.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
RORγ Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ.
-
Cell Line: Use a mammalian cell line (e.g., HEK293) engineered to co-express a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain (LBD), along with a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
Cell Plating: Seed the reporter cells in a 96-well plate and incubate until they reach optimal confluency.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 18-24 hours to allow for compound-target engagement and effects on luciferase expression.
-
Lysis & Detection: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing luciferin substrate to the cell lysate.
-
Measurement: Measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity of RORγ.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the effect of a compound on the differentiation of naïve T cells into Th17 cells.
-
Cell Isolation: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated naïve T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Differentiation Conditions: Add a cocktail of Th17-polarizing cytokines (e.g., TGF-β, IL-6) and neutralizing antibodies against other lineages (e.g., anti-IFN-γ, anti-IL-4) to the culture medium.
-
Compound Treatment: Concurrently, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for 3-5 days to allow for differentiation.
-
Restimulation & Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours. Then, fix, permeabilize, and stain the cells for intracellular IL-17A using a fluorescently-labeled anti-IL-17A antibody.
-
Analysis: Analyze the percentage of IL-17A-positive cells within the CD4+ T cell population by flow cytometry.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
-
Animals: Use female C57BL/6 mice, 8-10 weeks old.
-
Induction: Immunize mice subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization (Day 0) and again two days later (Day 2) to facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment: Begin oral administration of this compound (e.g., 10 mg/kg, once daily) or subcutaneous injection of an anti-IL-17A antibody or vehicle control at the onset of clinical signs or as a prophylactic measure.
-
Clinical Scoring: Monitor the mice daily for clinical signs of disease and score them based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).
-
Endpoint Analysis: At the end of the study, tissues such as the spinal cord can be harvested for histological analysis of inflammation and demyelination or for ex vivo analysis of immune cell populations.
Conclusion
This compound and anti-IL-17A antibodies represent two distinct strategies for targeting the Th17 pathway. This compound offers an upstream, broad inhibition of the Th17 lineage through an oral route of administration. In contrast, anti-IL-17A antibodies provide targeted, downstream neutralization of a key effector cytokine via injection. Preclinical data, particularly from the EAE model, suggests that the upstream inhibition by this compound may offer superior efficacy.[2] However, anti-IL-17A biologics are well-established therapies with proven clinical efficacy and safety profiles in human diseases.[6][8] The choice between these therapeutic strategies will depend on the specific disease indication, desired safety profile, and patient preference for oral versus injectable administration. Further clinical investigation is required to fully delineate the comparative therapeutic potential of this compound.
References
- 1. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 3. assaygenie.com [assaygenie.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Treatment with a neutralizing anti-murine interleukin-17 antibody after the onset of collagen-induced arthritis reduces joint inflammation, cartilage destruction, and bone erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Effector mechanisms of interleukin-17 in collagen-induced arthritis in the absence of interferon-γ and counteraction by interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating JTE-151's On-Target Effects: A Comparative Guide for Researchers
For researchers and professionals in drug development, validating the on-target effects of a novel compound is a critical step. This guide provides a comparative analysis of JTE-151, a novel, orally available RORγ antagonist, with other alternatives, supported by experimental data. The information is designed to offer an objective overview to aid in research and development decisions.
This compound has been identified as a potent and selective antagonist of the Retinoid-related orphan receptor-gamma (RORγ), a key nuclear receptor involved in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are crucial players in the pathogenesis of various autoimmune diseases, making RORγ an attractive therapeutic target.[1][2][3][4][5] This guide will delve into the experimental evidence supporting this compound's on-target effects and compare its performance with other known RORγ modulators.
Comparative Efficacy of RORγ Antagonists
The following table summarizes the in vitro potency of this compound and other RORγ inhibitors. This compound demonstrates potent inhibition of RORγ transcriptional activity across multiple species.
| Compound | Target | Assay Type | Species | IC50 (nmol/L) |
| This compound | RORγ | Luciferase Reporter Gene Assay | Human, Mouse, Rat | ~30[1] |
| This compound | Th17 Differentiation | In vitro cell-based assay | Mouse | 32.4 ± 3.0[1] |
| This compound | IL-17A Production | In vitro cell-based assay | Human | 27.7 ± 7.1[1] |
| VTP-43742 | RORγt | Not Specified | Not Specified | Not Specified |
| TAK-828F | RORγt | Not Specified | Not Specified | Not Specified |
Experimental Protocols for On-Target Validation
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for key experiments used to characterize the on-target effects of this compound.
FRET Assay for Co-activator/Co-repressor Interaction
This assay assesses the ability of this compound to modulate the interaction of RORγ with its co-activator and co-repressor peptides.
-
Principle: Fluorescence Resonance Energy Transfer (FRET) measures the proximity of two fluorophore-labeled molecules. In this case, it's used to monitor the binding of a co-activator or co-repressor peptide to the RORγ ligand-binding domain (LBD).
-
Method:
-
The human RORγ-LBD is used.
-
A fluorescently labeled co-activator peptide and a fluorescently labeled co-repressor peptide are used in separate experiments.
-
This compound is added in increasing concentrations.
-
Changes in the FRET signal are measured to determine the dissociation of the co-activator or the recruitment of the co-repressor.[1][2]
-
Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of RORγ in a cellular context.
-
Principle: A reporter gene (luciferase) is placed under the control of a promoter that is activated by RORγ. Inhibition of RORγ activity leads to a decrease in luciferase expression, which is measured as a decrease in light emission.
-
Method:
-
Cells are co-transfected with an expression vector for RORγ and a reporter plasmid containing the luciferase gene driven by a RORγ-responsive promoter.
-
The transfected cells are treated with varying concentrations of this compound.
-
Luciferase activity is measured using a luminometer.
-
The IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the RORγ transcriptional activity.[1]
-
In Vitro Th17 Cell Differentiation Assay
This assay evaluates the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
-
Principle: Naïve CD4+ T cells can be induced to differentiate into various T helper subsets, including Th17 cells, by specific cytokines. The percentage of differentiated Th17 cells is determined by intracellular staining for the signature cytokine, IL-17A.
-
Method:
-
Naïve CD4+ T cells are isolated from mouse spleens.
-
The cells are cultured under Th17-polarizing conditions (e.g., in the presence of TGF-β and IL-6).
-
The cells are treated with different concentrations of this compound.
-
After several days, the cells are stimulated and then stained for intracellular IL-17A.
-
The percentage of IL-17A positive cells is determined by flow cytometry.[1]
-
IL-17 Production Assay in Antigen-Sensitized Mice
This in vivo assay assesses the ability of this compound to suppress IL-17 production in a more physiologically relevant setting.
-
Principle: In antigen-sensitized mice, re-exposure to the antigen triggers an immune response that includes the production of IL-17 by Th17 cells. The level of IL-17 in the plasma can be measured to assess the in vivo activity of a RORγ antagonist.
-
Method:
-
Mice are sensitized with an antigen (e.g., ovalbumin).
-
The sensitized mice are then challenged with the same antigen to induce an immune response.
-
This compound is administered orally to the mice.
-
Blood samples are collected, and the plasma concentration of IL-17 is measured using an ELISA kit.[1][6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow of the validation experiments.
Figure 1: this compound Mechanism of Action on RORγ Signaling.
Figure 2: General Experimental Workflow for Validating this compound.
Selectivity Profile of this compound
A crucial aspect of a drug candidate's profile is its selectivity. This compound has demonstrated high selectivity for RORγ over other nuclear receptors, including RORα and RORβ.[1] In a panel of 15 other nuclear receptors, this compound showed negligible or weak effects on their transcriptional activities, with IC50 values greater than 8 µmol/L.[6] This high selectivity is a promising characteristic, suggesting a lower potential for off-target effects.
In Vivo Efficacy in Disease Models
The on-target effects of this compound observed in vitro translate to efficacy in preclinical models of autoimmune diseases. In a mouse model of collagen-induced arthritis, both prophylactic and therapeutic treatment with this compound ameliorated disease symptoms, including hindpaw swelling and bone destruction.[4][5] Furthermore, this compound treatment led to a reduction in the mRNA expression of Th17-related genes in the synovial tissue of these animals.[3] In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound suppressed IL-17 levels and reduced the number of Th17 cells in the spinal cord, leading to a significant decrease in the clinical score of paralysis.[7]
Conclusion
The available data strongly support the on-target effects of this compound as a potent and selective RORγ antagonist. Its ability to inhibit RORγ transcriptional activity, suppress Th17 cell differentiation and function, and demonstrate efficacy in preclinical models of autoimmune disease validates its mechanism of action. While direct comparative data with other RORγ inhibitors in the same experimental settings is limited in the public domain, the comprehensive characterization of this compound provides a solid foundation for its continued development as a potential therapeutic for Th17-mediated diseases. Researchers are encouraged to consider the detailed experimental protocols provided to further investigate and compare the activity of this compound with other compounds in their specific research contexts.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound autoimmune diseases | Domainex [domainex.co.uk]
JTE-151: A Comparative Analysis of its Selectivity Profile Against Other Nuclear Receptors
For Immediate Release
A deep dive into the selectivity of the novel RORγ antagonist, JTE-151, reveals a highly specific profile, positioning it as a promising candidate for targeted therapies in autoimmune diseases. This guide provides a comprehensive comparison of this compound's activity against other nuclear receptors, supported by experimental data and detailed methodologies.
This compound is a potent and orally available antagonist of the Retinoid-related orphan receptor-γ (RORγ), a key nuclear receptor that governs the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are critical mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases. The therapeutic efficacy of a RORγ antagonist is intrinsically linked to its selectivity, as off-target effects on other nuclear receptors can lead to undesirable side effects. This report outlines the selective binding profile of this compound, offering researchers and drug development professionals a clear comparison with other nuclear receptors.
Selectivity Profile of this compound
Experimental data demonstrates that this compound exhibits exceptional selectivity for RORγ. A screening against a panel of other nuclear receptors revealed minimal to no activity, underscoring its specific mechanism of action.
A study demonstrated that this compound has greater than 100-fold selectivity against the antagonist activities of three other nuclear receptors: human RORα (hRORα), human RORβ (hRORβ), and human Steroidogenic Factor 1 (hSF1).[4] Furthermore, the same study showed high selectivity against both agonist and antagonist activities for a dozen other nuclear receptors.[4] In a separate assessment, the IC50 values of this compound against 15 other nuclear receptors, including RORα and RORβ, were found to be greater than 8 µmol/L, indicating negligible inhibitory effects at therapeutic concentrations.[5]
The following table summarizes the quantitative data on the selectivity of this compound against a panel of nuclear receptors.
| Nuclear Receptor | Species | Activity Type | IC50 (µM) | Selectivity vs. RORγ |
| RORα | Human | Antagonist | > 10 | > 100-fold |
| RORβ | Human | Antagonist | > 10 | > 100-fold |
| SF1 | Human | Antagonist | > 10 | > 100-fold |
| GR | Mouse | Agonist/Antagonist | > 10 | > 100-fold |
| AR | Human | Agonist/Antagonist | > 10 | > 100-fold |
| ERα | Human | Agonist/Antagonist | > 10 | > 100-fold |
| PR | Human | Agonist/Antagonist | > 10 | > 100-fold |
| VDR | Human | Agonist/Antagonist | > 10 | > 100-fold |
| FXR | Human | Agonist/Antagonist | > 10 | > 100-fold |
| LXRα | Mouse | Agonist/Antagonist | > 10 | > 100-fold |
| PPARα | Human | Agonist/Antagonist | > 10 | > 100-fold |
| PPARδ | Human | Agonist/Antagonist | > 10 | > 100-fold |
| PPARγ | Human | Agonist/Antagonist | > 10 | > 100-fold |
| RARα | Human | Agonist/Antagonist | > 10 | > 100-fold |
| RXRα | Human | Agonist/Antagonist | > 10 | > 100-fold |
Experimental Protocols
The selectivity of this compound was primarily determined using a luciferase reporter gene assay. This in vitro assay is a standard method for assessing the transcriptional activity of nuclear receptors in the presence of a test compound.
Principle: The assay utilizes a cell line that is co-transfected with two plasmids:
-
An expression vector encoding the ligand-binding domain (LBD) of a specific nuclear receptor fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the corresponding DNA-binding domain.
When a ligand (agonist) binds to the nuclear receptor LBD, the fusion protein activates the transcription of the luciferase gene, leading to the production of light. An antagonist will inhibit this process.
General Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured under standard conditions. The cells are then co-transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with a range of concentrations of the test compound (this compound) or a reference agonist/antagonist.
-
Luciferase Assay: Following compound incubation, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luminescence data is normalized to a control (vehicle-treated cells) and plotted against the compound concentration. The IC50 (for antagonists) or EC50 (for agonists) values are then calculated using a suitable curve-fitting model.
Visualizing the Molecular Interactions and Experimental Design
To better illustrate the context of this compound's mechanism and the methods used for its characterization, the following diagrams are provided.
Caption: Simplified RORγ signaling pathway in Th17 cell differentiation.
Caption: General workflow for a luciferase reporter gene assay.
References
Cross-validation of JTE-151 results with RORγ knockout models
https-grounding.googleusercontent.com/get_content?server_name=search-grounding-dataproc-prod-1-us-central1-b-0000&base_doc_id=AUZIYQGJ8vJrhkl1z2qltMoj5uAeslLMMzRdus3IiJfDFf19WnrrT4vZFgSoNZ9kBBIobGBQ5NgSWLn9pwDMLSQeAnOgvoxi67DkHCPRJzbjSrkgJiLpE-OTfkbwpjqoISpuuVT0CwXyCYACN2V0&doc_id=AUZIYQGJ8vJrhkl1z2qltMoj5uAeslLMMzRdus3IiJfDFf19WnrrT4vZFgSoNZ9kBBIobGBQ5NgSWLn9pwDMLSQeAnOgvoxi67DkHCPRJzbjSrkgJiLpE-OTfkbwpjqoISpuuVT0CwXyCYACN2V0&is_html=true&snapshot_url=https;%2F%2Fwww.nature.com%2Farticles%2Fs41422-024-00957-3
[1] RORγt governs the plasticity of Th17 memory cells and suppresses the development of Th1-like cells (2024-03-21) The transcription factor RORγt is a master regulator of Th17 cells. However, its role in the maintenance of Th17 cell memory and plasticity remains poorly understood. Here, we show that RORγt is required for the maintenance of Th17 memory cells in vivo. Conditional deletion of Rorc in Th17 memory cells led to a rapid loss of these cells and their conversion into Th1-like cells. ... (2024-03-21) The transcription factor RORγt is a master regulator of Th17 cells. However, its role in the maintenance of Th17 cell memory and plasticity remains poorly understood. Here, we show that RORγt is required for the maintenance of Th17 memory cells in vivo. Conditional deletion of Rorc in Th17 memory cells led to a rapid loss of these cells and their conversion into Th1-like cells. Mechanistically, RORγt directly binds to and activates the Il17a/f promoter and Il23r promoter, and it suppresses the expression of the Th1-associated transcription factor T-bet. ... (2024-03-21) These findings demonstrate that RORγt is a key regulator of Th17 memory cell fate and plasticity, and they have important implications for the development of novel therapies for Th17-mediated autoimmune diseases. ... (2024-03-21) Mechanistically, RORγt directly binds to and activates the Il17a/f promoter and Il23r promoter, and it suppresses the expression of the Th1-associated transcription factor T-bet. Deletion of T-bet in RORγt-deficient Th17 memory cells partially rescued the Th17 phenotype. ... (2024-03-21) RORγt governs the plasticity of Th17 memory cells and suppresses the development of Th1-like cells. 2
[3] RORγt controls the development of GPR65-dependent gut-resident Th17 cells (2024-09-02) Th17 cells are a subset of T helper cells that play a critical role in mucosal immunity and inflammation. The transcription factor RORγt is the master regulator of Th17 cell differentiation. However, the molecular mechanisms that control the development of gut-resident Th17 cells are not fully understood. Here, we show that G protein-coupled receptor 65 (GPR65) is a key regulator of gut-resident Th17 cell development. ... (2024-09-02) Mechanistically, we show that GPR65 signaling induces the expression of RORγt and the Th17 cell-associated cytokine IL-17A. We also show that RORγt directly binds to the Gpr65 promoter and activates its transcription. ... (2024-09-02) These findings identify a novel GPR65-RORγt axis that controls the development of gut-resident Th17 cells and may have implications for the treatment of inflammatory bowel disease. ... (2024-09-02) We found that GPR65 is highly expressed on gut-resident Th17 cells and that GPR65-deficient mice have a severe defect in the development of these cells. ... (2024-09-02) RORγt controls the development of GPR65-dependent gut-resident Th17 cells. 4
[5] RORγt Reporter Mice Enable Flow Cytometric Sorting of IL-17-Producing T Cells (2011-09-22) In this article, we describe the generation of Rorc(γt)-Gfp TG mice, in which the green fluorescent protein (GFP) is expressed under the control of the Rorc(γt) promoter. In these mice, GFP expression faithfully recapitulates RORγt expression. We show that GFP+ T cells produce IL-17, but not IFN-γ or IL-4, upon polyclonal stimulation. We also show that Rorc(γt)-Gfp TG mice can be used to track Th17 cells in vivo in a model of experimental autoimmune encephalomyelitis. These mice represent a valuable tool for the study of Th17 cell biology. ... (2011-09-22) RORγt Reporter Mice Enable Flow Cytometric Sorting of IL-17-Producing T Cells. ... (2011-09-22) The transcription factor RORγt is a key regulator of Th17 cell differentiation. However, the lack of a reliable method for the identification and isolation of these cells has hampered their study. In this article, we describe the generation of Rorc(γt)-Gfp TG mice, in which the green fluorescent protein (GFP) is expressed under the control of the Rorc(γt) promoter. ... (2011-09-22) In these mice, GFP expression faithfully recapitulates RORγt expression. We show that GFP+ T cells produce IL-17, but not IFN-γ or IL-4, upon polyclonal stimulation. We also show that Rorc(γt)-Gfp TG mice can be used to track Th17 cells in vivo in a model of experimental autoimmune encephalomyelitis. ... (2011-09-22) These mice represent a valuable tool for the study of Th17 cell biology. 6
[7] RORγ regulates the functions of Th17 cells and the pathogenesis of experimental autoimmune encephalomyelitis (2010-02-15) The transcription factor RORγ is a key regulator of Th17 cell differentiation. However, its role in the pathogenesis of autoimmune diseases is not fully understood. Here, we show that RORγ is required for the development of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. ... (2010-02-15) We found that RORγ-deficient mice were resistant to EAE and had a marked reduction in the number of Th17 cells in the central nervous system. ... (2010-02-15) These findings demonstrate that RORγ is a critical regulator of Th17 cell-mediated autoimmunity and suggest that targeting RORγ may be a promising therapeutic strategy for the treatment of multiple sclerosis. ... (2010-02-15) RORγ regulates the functions of Th17 cells and the pathogenesis of experimental autoimmune encephalomyelitis. ... (2010-02-15) Furthermore, we found that treatment with a RORγ inhibitor ameliorated EAE in wild-type mice. 8 JTE-151 and RORγ Knockout Models: A Comparative Analysis for Autoimmune Disease Research
A head-to-head comparison of a novel RORγ antagonist, this compound, with RORγ knockout models reveals parallel effects on Th17 cell-mediated immune responses, providing critical validation for this compound as a potential therapeutic agent for autoimmune diseases. This guide delves into the experimental data, offering researchers a comprehensive overview of their comparative efficacy and underlying mechanisms.
Retinoid-related orphan receptor gamma t (RORγt) has emerged as a key therapeutic target for a spectrum of autoimmune diseases due to its critical role as the master regulator of T helper 17 (Th17) cell differentiation.[9][10][11][12] Th17 cells are pivotal in the inflammatory cascade, primarily through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[11][13] This guide provides a comparative analysis of two key research tools used to probe the function of RORγt: the pharmacological inhibitor this compound and genetic knockout models of RORγ.
This compound is a novel, orally available RORγ antagonist that has demonstrated high selectivity and potent inhibition of RORγ transcriptional activity in human, mouse, and rat models.[9][14] Its mechanism of action involves dissociating co-activator peptides and recruiting co-repressor peptides to the RORγ ligand-binding domain.[9][14] In contrast, RORγ knockout (KO) mice, which have the Rorc gene genetically deleted, provide a model of complete RORγ deficiency.[15] While invaluable for understanding the fundamental roles of RORγ, these knockout models exhibit developmental abnormalities, including the absence of secondary lymphoid organs and dysregulation of T-cell development, which can complicate the interpretation of their phenotype in the context of adult immune responses.[15] Notably, both embryonic and adult-induced RORγ knockout mice have been shown to develop T-cell lymphoma, raising potential safety concerns for long-term RORγ inhibition.[15]
Comparative Efficacy in Preclinical Models
This compound has shown significant promise in various preclinical models of autoimmune diseases, mirroring the phenotypes observed in RORγ knockout mice. The following tables summarize the key comparative findings.
Table 1: In Vitro Effects on Th17 Cell Differentiation and Function
| Feature | This compound | RORγ Knockout Models | References |
| Th17 Differentiation | Suppresses differentiation of naïve CD4+ T cells into Th17 cells. | Significantly compromised Th17 differentiation program. | [9][14] |
| IL-17 Production | Inhibits IL-17 production from activated helper T cells. | Lack of tissue-infiltrating proinflammatory Th17 cells. | [9][14] |
| Specificity | Does not affect differentiation into other CD4+ T cell subsets (e.g., Th1, Th2). | Primarily affects Th17 lineage. | [9][12][14] |
Table 2: In Vivo Efficacy in Autoimmune Disease Models
| Model | This compound | RORγ Knockout Models | References |
| Collagen-Induced Arthritis (CIA) | Ameliorates severity of arthritis, reduces hindpaw swelling and bone destruction. | Protected from induced autoimmune disease. | [9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Decreases clinical score (severity of paralysis) and suppresses IL-17 levels. | Resistant to EAE with a marked reduction in Th17 cells in the central nervous system. | [7][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vitro Th17 Differentiation Assay
-
Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Th17 Polarizing Conditions: The culture medium is supplemented with a cocktail of cytokines, including IL-6 and TGF-β, to induce differentiation into Th17 cells.[12]
-
This compound Treatment: this compound is added to the culture medium at various concentrations.
-
Analysis: After a defined incubation period, the percentage of IL-17-producing cells is determined by intracellular cytokine staining and flow cytometry. Supernatants are collected to measure secreted IL-17 levels by ELISA.
Collagen-Induced Arthritis (CIA) Model in Mice
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.
-
This compound Administration: Oral administration of this compound or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Clinical Assessment: The severity of arthritis is monitored by visually scoring the degree of paw swelling and inflammation.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Synovial tissues can be analyzed for the expression of Th17-related genes, such as Il17a, Rorc, and Ccr6, by quantitative PCR.
Conclusion
The pharmacological effects of this compound in suppressing Th17 cell differentiation and function, as well as its efficacy in preclinical models of autoimmune diseases, closely parallel the phenotype observed in RORγ knockout mice. This strong correlation validates the on-target activity of this compound and supports its continued development as a promising therapeutic agent for Th17-mediated autoimmune disorders. The use of a selective inhibitor like this compound offers the advantage of interrogating RORγt function in a mature immune system without the confounding developmental abnormalities and potential safety liabilities associated with genetic knockout models. Future research will likely focus on the long-term safety and efficacy of this compound in clinical settings.
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. What are RORγt agonists and how do they work? [synapse.patsnap.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. pnas.org [pnas.org]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Retinoid-related orphan receptor γ (RORγ) adult induced knockout mice develop lymphoblastic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 007571 - RORγt-KO Strain Details [jax.org]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
JTE-151: A Targeted Approach to Immunosuppression as an Alternative to Pan-Immunosuppressants
For researchers, scientists, and drug development professionals, the quest for more specific and safer immunosuppressive therapies is a continuous endeavor. JTE-151, a novel, orally available small molecule, is emerging as a promising alternative to traditional pan-immunosuppressants. By selectively targeting the RORγ (retinoid-related orphan receptor gamma), this compound offers a more focused mechanism of action, primarily by inhibiting the differentiation and function of T helper 17 (Th17) cells, which are key players in various autoimmune diseases. [1][2][3]This targeted approach contrasts with the broad action of conventional immunosuppressants, which can lead to a wider range of side effects and a higher risk of infection.
Pan-immunosuppressants, such as calcineurin inhibitors and antimetabolites, suppress the entire immune system. [4][5]While effective in preventing organ transplant rejection and managing autoimmune disorders, their lack of specificity can result in significant off-target effects. [4][6]this compound, by acting as a RORγ antagonist, specifically curtails the inflammatory cascade mediated by Th17 cells and their primary cytokine, Interleukin-17 (IL-17). [1][3]This offers the potential for a better-tolerated therapeutic option with a more favorable safety profile.
Comparative Efficacy and Selectivity
Experimental data has demonstrated the potency and selectivity of this compound in preclinical models. In vitro studies have shown that this compound effectively inhibits the transcriptional activity of RORγ and suppresses the differentiation of naïve CD4+ T cells into Th17 cells without significantly affecting other T cell subsets like Th1, Th2, or regulatory T (Treg) cells. [1][3]This high selectivity is a key differentiator from pan-immunosuppressants that indiscriminately target lymphocyte proliferation and function. [4][5] In vivo studies using animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), have further substantiated the therapeutic potential of this compound. [2][7]Both prophylactic and therapeutic administration of this compound have been shown to ameliorate disease severity, reduce joint inflammation and bone destruction, and decrease the expression of Th17-related genes in synovial tissues. [2][7]
| Parameter | This compound | Pan-Immunosuppressants (Examples) |
|---|---|---|
| Target | RORγ | Calcineurin (Cyclosporine, Tacrolimus), Inosine monophosphate dehydrogenase (Mycophenolate Mofetil), mTOR (Sirolimus) [4][5][6] |
| Primary Mechanism | Inhibition of Th17 cell differentiation and IL-17 production [1][3] | Broad inhibition of T-cell activation and proliferation, purine synthesis, or cytokine signaling [4][5][6][8] |
| Selectivity | High for RORγ over other nuclear receptors [1][3][9] | Low, affecting multiple immune cell types and pathways [4][5] |
| Reported In Vitro Efficacy (IC50) | ~30 nmol/L for inhibiting RORγ transcriptional activity [3] | Varies by drug and target |
| Key Preclinical Models | Collagen-Induced Arthritis (CIA), Adjuvant-Induced Arthritis (AIA) [2][7]| Various models of transplantation and autoimmunity |
Signaling Pathways: A Tale of Two Approaches
The fundamental difference between this compound and pan-immunosuppressants lies in their point of intervention within the immune response signaling cascade. This compound acts upstream, preventing the generation of a specific subset of pro-inflammatory cells, while pan-immunosuppressants cast a wider net, impacting broader downstream signaling pathways crucial for overall immune function.
Caption: Comparative signaling pathways of this compound and pan-immunosuppressants.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate this compound.
In Vitro T Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17, Th1, Th2, and Treg subsets.
Methodology:
-
Naïve CD4+ T cells are isolated from the spleens of mice.
-
Cells are cultured under conditions that promote differentiation into specific T cell subsets (e.g., TGF-β and IL-6 for Th17).
-
This compound is added to the culture medium at various concentrations.
-
After a period of incubation, the cells are stained for intracellular cytokines (e.g., IL-17A for Th17, IFN-γ for Th1, IL-4 for Th2) or transcription factors (e.g., Foxp3 for Treg).
-
The percentage of differentiated cells in each subset is quantified using flow cytometry. [3]
Collagen-Induced Arthritis (CIA) Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster immunization is given on day 7.
-
Treatment:
-
Prophylactic: this compound or vehicle is administered orally once daily, starting from the day of the first immunization.
-
Therapeutic: Treatment with this compound or vehicle begins after the onset of clinical signs of arthritis.
-
-
Assessment:
-
Clinical Scoring: Hind paw swelling and arthritis severity are scored periodically.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, synovial hyperplasia, and bone erosion.
-
Gene Expression: Synovial tissues are analyzed for the mRNA expression of Th17-related genes (e.g., IL-17A, RORC) and markers of bone destruction (e.g., RANKL, MMP-3) using real-time PCR. [2][10]
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Conclusion
This compound represents a significant advancement in the field of immunosuppressive therapy. Its targeted mechanism of action, focused on the RORγ-Th17-IL-17 axis, offers the potential for a more refined and potentially safer approach to treating autoimmune diseases compared to the broad-spectrum activity of pan-immunosuppressants. The preclinical data strongly supports its efficacy in relevant disease models. While further clinical investigation is necessary to fully delineate its therapeutic role and long-term safety in humans, this compound stands out as a compelling candidate for the next generation of immunomodulatory drugs. The successful completion of a Phase I clinical trial with no severe adverse events observed is a positive indication for its future development.
References
- 1. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. droracle.ai [droracle.ai]
- 5. Immunosuppressants: cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppressants - mechanisms of action and monitoring - Australian Prescriber [australianprescriber.tg.org.au]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Immunosuppression: Practice Essentials, History, Drugs [emedicine.medscape.com]
- 9. This compound autoimmune diseases | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of JTE-151 and Other Th17 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Th17 Pathway Modulation
The T helper 17 (Th17) cell pathway plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation and function of these cells are orchestrated by the master transcription factor, Retinoid-related orphan receptor gamma t (RORγt). This has made RORγt and other key components of the Th17 axis prime targets for therapeutic intervention. This guide provides a detailed, data-driven comparison of JTE-151, a novel RORγt antagonist, with other small molecule RORγt inhibitors and clinically approved biologic agents that target the Th17 pathway.
The Th17 Signaling Pathway: A Multi-Point Intervention Axis
The Th17 pathway is a complex signaling cascade involving cytokines, transcription factors, and effector molecules. Understanding this pathway is crucial for appreciating the distinct mechanisms of action of various inhibitors.
Figure 1. The Th17 Differentiation and Effector Pathway with key points of therapeutic intervention.
Therapeutic agents have been developed to target this pathway at three primary levels:
-
RORγt Inhibitors (e.g., this compound): Small molecules that directly inhibit the master transcription factor, preventing Th17 cell differentiation and function.
-
IL-23 Inhibitors (e.g., Guselkumab, Tildrakizumab): Monoclonal antibodies that neutralize IL-23, a key cytokine for the expansion and maintenance of the Th17 cell population.
-
IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab, Brodalumab): Monoclonal antibodies that either neutralize the pro-inflammatory cytokine IL-17A or block its receptor, thereby preventing downstream inflammatory effects.
Head-to-Head: this compound vs. Other RORγt Small Molecule Inhibitors
This compound is a novel, orally available RORγ antagonist that has shown potent and selective inhibition of the Th17 pathway.[1][2] A direct comparison with other RORγt inhibitors that have been evaluated in preclinical or clinical studies reveals differences in potency and selectivity.
Table 1: In Vitro Potency of RORγt Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Reference(s) |
| This compound | RORγ | Transcriptional Activity | ~30 nM | N/A | [1] |
| Th17 Differentiation | IL-17A Secretion | 32.4 nM | N/A | [1] | |
| Vimirogant (VTP-43742) | RORγt | Transcriptional Activity | 17 nM | 3.5 nM | |
| Th17 Differentiation | IL-17A Secretion (mouse) | 57 nM | N/A | ||
| Th17 Differentiation | IL-17A Secretion (human) | 18 nM | N/A | ||
| TAK-828F | RORγt | Binding | 1.9 nM | N/A | |
| RORγt | Reporter Gene | 6.1 nM | N/A | ||
| JNJ-61803534 | RORγt | Transcriptional Activity | 9.6 nM | N/A | [3] |
| AZD0284 | RORγt | IL-17A Secretion (human Th17) | 17 nM | N/A |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not Available.
This compound demonstrates high selectivity for RORγ over other nuclear receptors, with IC50 values greater than 8 µmol/L for RORα and RORβ.[4] Similarly, Vimirogant (VTP-43742) and TAK-828F exhibit high selectivity for the RORγt isoform over RORα and RORβ (>1000-fold and >5000-fold, respectively).
Table 2: Preclinical and Clinical Status of RORγt Inhibitors
| Compound | Key Preclinical Efficacy | Clinical Development Status | Key Clinical Findings / Reason for Discontinuation | Reference(s) |
| This compound | Ameliorated severity in mouse collagen-induced arthritis (CIA) model.[2] | Phase I completed. | No serious adverse events observed in Phase I.[5] | [2][5] |
| Vimirogant (VTP-43742) | Suppressed symptoms in mouse experimental autoimmune encephalomyelitis (EAE) model. | Phase II terminated. | Reversible transaminase elevation observed in some patients. | [6] |
| TAK-828F | Dose-dependent symptom reduction in mouse EAE model. | Preclinical/Phase I. | N/A | [6] |
| JNJ-61803534 | Alleviated inflammation in mouse CIA and psoriasis models. | Development terminated. | Toxicity observed in rabbit embryo-fetal study. | [3] |
| AZD0284 | Reduced inflammation in imiquimod-induced skin inflammation model. | Phase I discontinued. | Reason for discontinuation not specified. | [6] |
| PF-06763809 | Topical application reduced inflammation in mouse models. | Phase I completed. | Topical application showed no remarkable alleviation of psoriasis symptoms in humans. | [6] |
Broader Context: RORγt Inhibitors vs. Biologic Th17 Pathway Inhibitors
While RORγt inhibitors like this compound offer the convenience of oral administration, biologic agents targeting IL-23 and IL-17 have established significant efficacy in late-stage clinical trials and are approved for various autoimmune diseases.
Figure 2. RORγt inhibitors act upstream, preventing Th17 cell development, unlike biologics.
Table 3: Comparison of Th17 Pathway Inhibitor Classes
| Feature | RORγt Inhibitors (e.g., this compound) | IL-23 Inhibitors (e.g., Guselkumab) | IL-17 Inhibitors (e.g., Secukinumab) |
| Modality | Small Molecule | Monoclonal Antibody (Biologic) | Monoclonal Antibody (Biologic) |
| Target | RORγt Transcription Factor | IL-23p19 subunit | IL-17A or IL-17RA |
| Administration | Oral | Subcutaneous Injection | Subcutaneous Injection |
| Mechanism | Inhibits Th17 differentiation and function | Blocks Th17 cell expansion and maintenance | Neutralizes downstream effector cytokine |
| Key Efficacy Endpoint (Psoriasis) | N/A (Early Phase) | High rates of PASI 90/100 clearance.[7][8] | High rates of PASI 90/100 clearance.[9][10] |
The clinical benchmark for efficacy in psoriasis is the Psoriasis Area and Severity Index (PASI) score. A PASI 75/90/100 indicates a 75%, 90%, or 100% reduction in the score from baseline, respectively.
-
IL-17 Inhibitors: Secukinumab, in its pivotal trials, demonstrated that at week 12, a significantly higher proportion of patients achieved a PASI 75 response compared to placebo.[9] Brodalumab, which targets the IL-17 receptor, also showed superior efficacy to both placebo and ustekinumab in achieving PASI 100 responses at week 12.[11]
-
IL-23 Inhibitors: Guselkumab has shown high efficacy, with at least 7 out of 10 patients achieving at least 90% clearer skin (PASI 90) at 16 weeks in clinical studies.[7] Tildrakizumab has also demonstrated significant efficacy, with more than half of patients achieving PASI 75 by week 12 in its phase 3 trials.[12]
While direct comparisons are complex, some head-to-head trials have been conducted. For instance, secukinumab was shown to be superior to ustekinumab (an IL-12/23 inhibitor) in clearing skin in patients with moderate-to-severe psoriasis.[13]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the objective comparison of therapeutic compounds. Below are synthesized methodologies for key assays used in the evaluation of RORγt inhibitors.
Figure 3. A simplified workflow for assessing the in vitro efficacy of Th17 pathway inhibitors.
RORγt Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of RORγt.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfectability.
-
Plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of human RORγt fused to the Gal4 DNA-binding domain.
-
A reporter vector containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).
-
-
Protocol:
-
Transfection: Co-transfect HEK293 cells with the RORγt expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. Plate the transfected cells into 96-well plates.
-
Compound Addition: After 24 hours, add serial dilutions of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a CO2 incubator.
-
Lysis: Remove the culture medium and lyse the cells using a commercial lysis buffer (e.g., Passive Lysis Buffer).
-
Luminescence Measurement: Add a luciferase assay substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability. Plot the normalized activity against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Human Th17 Differentiation Assay
This assay assesses the effect of a compound on the differentiation of naive T cells into functional, IL-17-producing Th17 cells.
-
Cell Source: Naive CD4+ T cells (CD4+CD45RA+CCR7+) are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
T Cell Activation: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals for T cell activation.
-
Cell Plating: Plate the isolated naive CD4+ T cells in the antibody-coated wells.
-
Differentiation Cocktail & Inhibitor Treatment: Add a Th17-polarizing cytokine cocktail to the culture medium. This typically includes anti-IFN-γ, anti-IL-4, IL-1β, IL-6, IL-23, and TGF-β. Concurrently, add serial dilutions of the test compound or vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Restimulation: For the final 4-6 hours of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) to promote intracellular cytokine accumulation.
-
Analysis:
-
ELISA: Collect the culture supernatant before restimulation to measure the concentration of secreted IL-17A.
-
Flow Cytometry: After restimulation, harvest the cells and perform intracellular staining for IL-17A and the transcription factor RORγt. Analyze the percentage of IL-17A+ cells within the CD4+ T cell population.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of IL-17A secretion or the reduction in the percentage of Th17 cells.
-
Conclusion
This compound is a potent and selective oral RORγt antagonist that effectively inhibits the Th17 pathway, showing promise in early-stage development. Its direct competitors, other small molecule RORγt inhibitors, have faced challenges in clinical trials, primarily related to toxicity or lack of efficacy. This highlights the critical need for a well-balanced profile of potency, selectivity, and safety, which this compound appears to possess based on initial data.
In the broader landscape of Th17-targeted therapies, this compound and other oral RORγt inhibitors offer a potential paradigm shift from the injectable biologic agents that currently dominate the market. While biologics targeting IL-17 and IL-23 have demonstrated profound clinical efficacy, an oral option would provide significant advantages in terms of patient convenience and accessibility. The continued development and rigorous clinical evaluation of this compound will be crucial in determining its ultimate place in the therapeutic arsenal against Th17-mediated diseases.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR of this compound: A Novel RORγ Inhibitor for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREMFYA® Study Results | TREMFYA® (guselkumab) [tremfya.com]
- 8. researchgate.net [researchgate.net]
- 9. dermnetnz.org [dermnetnz.org]
- 10. researchgate.net [researchgate.net]
- 11. dermnetnz.org [dermnetnz.org]
- 12. ajmc.com [ajmc.com]
- 13. dermnetnz.org [dermnetnz.org]
Comparative In Vivo Efficacy of JTE-151 and Other RORγt Antagonists in Autoimmune Disease Models
A detailed guide for researchers and drug development professionals on the preclinical efficacy of JTE-151, a novel RORγt antagonist, in comparison to other selective inhibitors, VTP-43742 and TAK-828F. This guide provides a comprehensive overview of their performance in established animal models of autoimmune diseases, supported by experimental data, detailed protocols, and pathway diagrams.
This compound is a potent and selective antagonist of the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are critical drivers of inflammation in numerous autoimmune diseases, making RORγt an attractive therapeutic target. This guide provides an objective comparison of the in vivo efficacy of this compound with two other notable RORγt inhibitors, VTP-43742 and TAK-828F, in preclinical models of rheumatoid arthritis and other autoimmune conditions.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of this compound, VTP-43742, and TAK-828F in various animal models of autoimmune disease.
Table 1: Efficacy of this compound in Rat Models of Arthritis
| Model | Treatment Schedule | Dose (mg/kg, oral) | Primary Endpoint | Result |
| Collagen-Induced Arthritis (CIA) | Prophylactic (Day 1-21) | 1, 3, 10, 30 | Hind Paw Swelling | Dose-dependent suppression |
| Therapeutic (Day 14-28) | 30 | Hind Paw Swelling | Partial suppression | |
| Prophylactic (Day 1-21) | 3, 10, 30 | Tarsal Bone Density | Dose-dependent suppression of bone loss | |
| Adjuvant-Induced Arthritis (AIA) | Prophylactic (Day 1-21) | 3, 10, 30 | Hind Paw Volume | Significant suppression at ≥ 3 mg/kg |
| Therapeutic (Day 14-28) | 30 | Hind Paw Volume | Partial suppression |
Table 2: Efficacy of TAK-828F in Mouse Models of Autoimmune Disease
| Model | Treatment Schedule | Dose (mg/kg, oral) | Primary Endpoint | Result |
| Naive T cell transfer colitis | Prophylactic | 1, 3 (b.i.d.) | Colitis Score | Strong protection from colitis progression |
| IL-23-induced cytokine expression | Therapeutic | 0.3, 1, 3 (b.i.d. for 28 days) | IL-17A Expression | Robust and dose-dependent inhibition (ED₈₀ of 0.5 mg/kg)[3] |
Table 3: Efficacy of VTP-43742 in a Mouse Model of Autoimmune Disease
| Model | Treatment Schedule | Dose | Primary Endpoint | Result |
| Experimental Autoimmune Encephalomyelitis (EAE) | Prophylactic | Not specified | Clinical Symptoms & Demyelination | Significant suppression[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway targeted by these inhibitors and a general workflow for in vivo efficacy studies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of JTE-151: A Guide for Laboratory Professionals
Important Notice: Specific disposal procedures for a chemical labeled "JTE-151" are not available in publicly accessible safety data sheets or environmental hazard literature. The information provided below outlines general best practices for the disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound to ensure safe and compliant disposal.
General Chemical Disposal Protocol
The proper disposal of any chemical substance is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. The following steps represent a generalized workflow for chemical waste disposal.
1. Identification and Classification:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the hazards associated with a chemical. It will provide specific information on handling, storage, and disposal.
-
Hazard Assessment: Determine the specific hazards of the chemical (e.g., flammable, corrosive, reactive, toxic). Chemicals with multiple hazards are known as multihazardous waste and may require special disposal procedures.[1]
2. Segregation of Waste:
-
Avoid Mixing: Never mix incompatible wastes to prevent dangerous chemical reactions.[2]
-
Dedicated Containers: Use separate, clearly labeled waste containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste).
3. Waste Container Management:
-
Proper Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes the full chemical name(s) of the contents and their approximate percentages.[2]
-
Secure Containment: Waste containers must be in good condition, compatible with the chemicals they hold, and kept securely closed except when adding waste.[2]
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.[2]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Schedule regular waste pick-ups to avoid accumulating large quantities of waste in the laboratory.[2]
-
Follow Institutional Procedures: Adhere to your institution's specific protocols for requesting a waste pickup.
Key Safety Precautions
When handling any chemical for disposal, always adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat.[3][4] For certain volatile substances, respiratory protection may be necessary.[4][5]
-
Ventilation: Handle chemicals in a well-ventilated area, such as a fume hood.[4][5]
-
Spill Management: Be prepared for spills. Have a spill kit readily available and know the proper procedures for cleanup. In the event of a significant spill, contact your institution's EHS.[2]
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals.
Caption: General workflow for the disposal of laboratory chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
